Technical Documentation Center

5-(4-Azidophenyl)furan-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(4-Azidophenyl)furan-2-carboxylic acid
  • CAS: 2060038-61-9

Core Science & Biosynthesis

Foundational

Spectroscopic and Spectrometric Characterization of 5-(4-Azidophenyl)furan-2-carboxylic acid: A Technical Guide

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of 5-(4-azidophenyl)furan-2-carboxylic acid, a compound of interest for researche...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of 5-(4-azidophenyl)furan-2-carboxylic acid, a compound of interest for researchers in medicinal chemistry and drug development. The methodologies and data interpretation presented herein are grounded in established analytical principles and validated through reference to analogous molecular structures.

Introduction

5-(4-Azidophenyl)furan-2-carboxylic acid is a bifunctional organic molecule incorporating a furan-2-carboxylic acid moiety and a phenyl azide group. The furan-2-carboxylic acid scaffold is a known pharmacophore present in various biologically active compounds. The phenyl azide group serves as a versatile functional handle, enabling applications such as photoaffinity labeling and click chemistry for the synthesis of more complex molecular architectures. Accurate spectroscopic and spectrometric characterization is paramount to confirm the chemical identity and purity of this compound, ensuring the reliability of subsequent biological and chemical studies. This guide will detail the expected NMR and MS data, provide standardized protocols for their acquisition, and offer insights into the interpretation of the resulting spectra.

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. For 5-(4-azidophenyl)furan-2-carboxylic acid, electrospray ionization (ESI) is the preferred method due to the presence of an ionizable carboxylic acid group.[1][2][3]

Theoretical Principles of ESI-MS

Electrospray ionization is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[1][2][3] For a carboxylic acid like 5-(4-azidophenyl)furan-2-carboxylic acid, analysis is typically performed in negative ion mode, where the acidic proton is lost to form the [M-H]⁻ ion. The high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, then measures the mass-to-charge ratio (m/z) of this ion with high precision, allowing for the confident determination of its elemental formula.

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of 5-(4-azidophenyl)furan-2-carboxylic acid in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 1 mg/mL. Further dilute this stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.

  • ESI Source Parameters (Negative Ion Mode):

    • Capillary Voltage: 3.0-4.0 kV

    • Nebulizing Gas (N₂): 1-2 Bar

    • Drying Gas (N₂): 6-10 L/min

    • Drying Gas Temperature: 180-220 °C

  • Mass Analyzer Parameters:

    • Mass Range: m/z 50-500

    • Acquisition Mode: Full scan

    • Resolution: >10,000 (FWHM)

  • Data Analysis: The acquired spectrum is analyzed to determine the accurate mass of the [M-H]⁻ ion. The theoretical exact mass is calculated from the elemental formula (C₁₁H₇N₃O₃), and the measured mass is compared to this value.

Predicted Mass Spectrum and Data Interpretation

The elemental formula for 5-(4-azidophenyl)furan-2-carboxylic acid is C₁₁H₇N₃O₃. The predicted high-resolution mass spectrometry data is summarized in the table below.

IonCalculated m/z
[M-H]⁻228.0415
[M+H]⁺230.0560
[M+Na]⁺252.0380

The primary ion observed in negative mode ESI-MS will be the deprotonated molecule [M-H]⁻ at m/z 228.0415. The high resolution of the measurement allows for the differentiation from other potential elemental compositions with the same nominal mass. While less common for carboxylic acids, analysis in positive ion mode may show the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺.

Experimental Workflow for HRMS Analysis

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry cluster_data Data Processing A Dissolve in Methanol/Acetonitrile B Dilute with Mobile Phase A->B C Inject into LC-HRMS System B->C D Electrospray Ionization (Negative Mode) C->D E High-Resolution Mass Analysis D->E F Acquire Full Scan Spectrum E->F G Determine Accurate m/z of [M-H]⁻ F->G H Confirm Elemental Composition G->H

Caption: Workflow for HRMS analysis of 5-(4-azidophenyl)furan-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within a molecule. Both ¹H and ¹³C NMR are essential for the complete characterization of 5-(4-azidophenyl)furan-2-carboxylic acid.

Theoretical Principles of NMR

NMR spectroscopy is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field. The chemical environment of each nucleus influences its resonance frequency, resulting in a unique chemical shift (δ) for each non-equivalent nucleus. The integration of the signal in ¹H NMR is proportional to the number of protons, and the splitting pattern (multiplicity) arises from spin-spin coupling between neighboring nuclei, providing information on the connectivity of atoms.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 5-(4-azidophenyl)furan-2-carboxylic acid in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. The choice of solvent is critical as the acidic proton of the carboxylic acid may exchange with deuterium in some solvents. DMSO-d₆ is often preferred for observing carboxylic acid protons.[4][5][6][7]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum and Interpretation

The expected ¹H NMR spectrum of 5-(4-azidophenyl)furan-2-carboxylic acid in DMSO-d₆ is presented below. The chemical shifts are predicted based on the known data for the structurally similar 5-(4-nitrophenyl)furan-2-carboxylic acid, with adjustments for the electronic effect of the azide group.[8][9] The azide group is less electron-withdrawing than the nitro group, which will result in a slight upfield shift for the protons on the phenyl ring.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
COOH~13.0broad singlet1H
Phenyl H (ortho to azide)~7.8-8.0doublet2H
Phenyl H (meta to azide)~7.2-7.4doublet2H
Furan H (position 3)~7.4-7.5doublet1H
Furan H (position 4)~7.3-7.4doublet1H
  • Carboxylic Acid Proton: This proton is expected to appear as a broad singlet at a very downfield chemical shift due to its acidic nature and hydrogen bonding with the DMSO solvent.

  • Phenyl Protons: The para-substituted phenyl ring will exhibit an AA'BB' system, which often appears as two doublets. The protons ortho to the electron-withdrawing azide group will be deshielded and appear further downfield compared to the protons meta to the azide.

  • Furan Protons: The two protons on the furan ring will appear as doublets due to coupling to each other (³JHH ≈ 3-4 Hz).

Predicted ¹³C NMR Spectrum and Interpretation

The predicted ¹³C NMR spectrum in DMSO-d₆ is detailed below, with assignments based on the nitro analogue and general chemical shift ranges for similar functional groups.[8][9][10]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
COOH~160
Furan C (position 2)~146
Furan C (position 5)~154
Phenyl C (ipso to azide)~140
Phenyl C (ipso to furan)~128
Phenyl C (ortho to azide)~126
Phenyl C (meta to azide)~120
Furan C (position 3)~120
Furan C (position 4)~112

The quaternary carbons (ipso-carbons and carbonyl carbon) will generally have lower intensities than the protonated carbons.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of Sample B Dissolve in 0.6 mL Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into NMR Spectrometer C->D E Acquire ¹H Spectrum D->E F Acquire ¹³C Spectrum D->F G Fourier Transform E->G F->G H Phase and Baseline Correction G->H I Reference to Solvent Peak H->I J Integrate and Assign ¹H Signals I->J K Assign ¹³C Signals I->K

Caption: Workflow for ¹H and ¹³C NMR analysis of 5-(4-azidophenyl)furan-2-carboxylic acid.

Conclusion

The combined application of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy provides a robust and unambiguous characterization of 5-(4-azidophenyl)furan-2-carboxylic acid. HRMS confirms the elemental composition with high accuracy, while ¹H and ¹³C NMR spectroscopy elucidates the precise molecular structure and connectivity. The experimental protocols and predicted spectral data presented in this guide serve as a valuable resource for researchers working with this compound, ensuring its correct identification and facilitating its use in further scientific investigations.

References

  • Abrahamsson, D., Koronaiou, L. A., Johnson, T., Yang, J., Jia, X., & Lambropoulou, D. A. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. RSC Advances, 14(50), 36931-36941. [Link]

  • Kruve, A. (2021). Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS. Metabolites, 11(6), 384. [Link]

  • Abrahamsson, D., Koronaiou, L. A., Johnson, T., Yang, J., Jia, X., & Lambropoulou, D. A. (2024). Modeling the ionization efficiency of small molecules in positive electrospray ionization. ChemRxiv. [Link]

  • Mori, M., Tresoldi, A., Villa, S., Cazzaniga, G., Bellinzoni, M., & Meneghetti, F. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1513. [Link]

  • Mori, M., Tresoldi, A., Villa, S., Cazzaniga, G., Bellinzoni, M., & Meneghetti, F. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic acid Supplementary Materials. Semantic Scholar. [Link]

  • PubChem. (n.d.). 2-Furancarboxylic acid. National Center for Biotechnology Information. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Emery Pharma. (n.d.). NMR Solvent Chart. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Aerobic Oxidative α-Arylation of Furans with Boronic Acids via Pd(II)-Catalyzed C–C Bond Cleavage of P. [Link]

Sources

Exploratory

The Role of 5-(4-Azidophenyl)furan-2-carboxylic acid in Photoaffinity Labeling: A Technical Whitepaper

Executive Summary Photoaffinity labeling (PAL) is a cornerstone technique in chemical biology and drug discovery, enabling the stabilization of transient, non-covalent biomolecular interactions into permanent covalent bo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Photoaffinity labeling (PAL) is a cornerstone technique in chemical biology and drug discovery, enabling the stabilization of transient, non-covalent biomolecular interactions into permanent covalent bonds[1]. The success of a PAL workflow is fundamentally dependent on the physicochemical properties of the photoreactive group (PRG). While traditional simple phenyl azides have been widely used, they often require high-energy UV irradiation (<300 nm) that induces severe phototoxicity and background degradation.

5-(4-Azidophenyl)furan-2-carboxylic acid emerges as a highly optimized, bifunctional building block designed to overcome these limitations. By integrating an aryl azide warhead with a rigid, conjugated furan-2-carboxylic acid linker, this molecule provides superior photochemical activation kinetics, structural rigidity, and streamlined bioconjugation capabilities. This whitepaper provides an in-depth mechanistic analysis and validated experimental protocols for utilizing this compound in advanced PAL applications.

Mechanistic Rationale & Photochemical Causality

The architectural design of 5-(4-Azidophenyl)furan-2-carboxylic acid is not arbitrary; every functional group serves a distinct, causal purpose in the PAL ecosystem.

The Aryl Azide Warhead and Extended Conjugation

Upon UV irradiation, aryl azides extrude molecular nitrogen ( N2​ ) to generate a highly reactive singlet nitrene[1]. This electrophilic species can rapidly insert into adjacent C-H or N-H bonds of the target protein's binding pocket. However, singlet nitrenes are prone to secondary reactions, most notably ring expansion to form a ketenimine, which reacts much slower and often primarily with nucleophiles, reducing crosslinking specificity[2].

The inclusion of the furan ring in 5-(4-Azidophenyl)furan-2-carboxylic acid provides extended π -conjugation . This structural modification achieves two critical outcomes:

  • Bathochromic Shift: It shifts the UV absorption maximum toward the near-UV spectrum (310–365 nm)[3]. Activation at these longer wavelengths prevents the collateral UV damage (e.g., thymine dimer formation, protein denaturation) typically associated with simple aryl azides[1].

  • Intermediate Stabilization: The extended electron-deficient nature of the conjugated system helps suppress rapid nitrene rearrangement, favoring productive direct insertion or intersystem crossing (ISC) to a longer-lived triplet nitrene[1][2].

The Rigid Furan-2-Carboxylic Acid Linker

In probe design, the spatial orientation of the PRG relative to the pharmacophore is critical. Highly flexible aliphatic linkers suffer from entropic penalties and can loop back to crosslink with the probe itself. The furan-phenyl axis acts as a rigid spacer, projecting the azide warhead outward into the biological target's interaction sphere[4]. Furthermore, the terminal carboxylic acid provides an ideal handle for late-stage bioconjugation via standard amide coupling chemistry, preserving the structural integrity of the target ligand[3].

Photochemistry A 5-(4-Azidophenyl)furan Derivative B Singlet Nitrene (Highly Reactive) A->B UV Irradiation (>310 nm) - N₂ C Triplet Nitrene (Longer Lifespan) B->C Intersystem Crossing (ISC) D Ketenimine (Rearrangement) B->D Ring Expansion (Side Reaction) E C-H / N-H Insertion (Covalent Crosslink) B->E Direct Insertion C->E Radical Recombination D->E Nucleophilic Attack

Fig 1. Photochemical activation of aryl azides and subsequent reactive pathways.

Quantitative Data: Comparative Photoreactivity

To justify the selection of an extended aryl azide over other PRGs, one must evaluate the trade-offs between reactivity, size, and activation conditions. Table 1 summarizes these parameters.

Table 1: Quantitative Comparison of Common Photoreactive Groups (PRGs) in PAL

Photoreactive GroupActivation WavelengthReactive IntermediateIntermediate Half-LifeCrosslinking YieldStructural Perturbation
Extended Aryl Azide 310 – 365 nmSinglet/Triplet Nitrene~1 ms (Triplet)Moderate to HighLow (Compact)
Simple Aryl Azide < 300 nmSinglet/Triplet Nitrene~1 ms (Triplet)ModerateLow
Diazirine ~350 nmCarbeneNanosecondsHighLow
Benzophenone 350 – 360 nmDiradicalMicrosecondsHighHigh (Bulky)

Data synthesized from established PAL methodological benchmarks[1][3].

Experimental Workflows & Self-Validating Protocols

The following protocols detail the synthesis of a photoaffinity probe using 5-(4-Azidophenyl)furan-2-carboxylic acid and its subsequent application in a PAL assay.

Protocol A: Bioconjugation via NHS-Ester Activation

Causality Principle: The carboxylic acid must be converted into a highly electrophilic intermediate to react with the primary amine of a target pharmacophore. EDC acts as a zero-length crosslinker, while NHS stabilizes the reactive O-acylisourea intermediate against rapid aqueous hydrolysis, ensuring maximum amide bond yield.

  • Reagent Preparation: Dissolve 1.0 equivalent (eq) of 5-(4-Azidophenyl)furan-2-carboxylic acid in anhydrous Dimethylformamide (DMF) under an inert argon atmosphere. Note: Perform all steps in low-light conditions to prevent premature azide activation.

  • Activation: Add 1.2 eq of EDC·HCl and 1.5 eq of N-Hydroxysuccinimide (NHS). Stir the mixture at room temperature for 2 hours to generate the active NHS-ester.

  • Conjugation: Introduce 1.0 eq of the amine-bearing pharmacophore and 2.0 eq of N,N-Diisopropylethylamine (DIPEA) to maintain a basic pH, ensuring the amine remains deprotonated and nucleophilic.

  • Incubation & Purification: Stir overnight in the dark. Quench the reaction with water and purify the resulting probe via preparative Reverse-Phase HPLC.

Protocol B: In Vitro Photoaffinity Labeling & Target Capture

Causality Principle: Irradiation must be performed on ice. The low temperature minimizes thermal diffusion of the probe out of the binding pocket and slows down non-specific background reactions, ensuring the short-lived nitrene reacts strictly with the bound target[1].

  • Equilibration: Incubate the target protein (e.g., 1 μM) with the synthesized photoaffinity probe (10 μM) in a physiological binding buffer (e.g., PBS, pH 7.4) for 30 minutes at 4°C in the dark. This allows the system to reach thermodynamic binding equilibrium.

  • UV Irradiation: Transfer the samples to a shallow, pre-chilled multi-well plate. Irradiate using a 365 nm UV lamp (100 W) at a distance of 5 cm for 5–10 minutes. Keep the plate on an ice bath throughout the exposure.

  • Quenching & Lysis: Terminate the crosslinking reaction by adding 2x Laemmli buffer (for immediate SDS-PAGE analysis) or standard lysis buffer (RIPA) for downstream enrichment.

  • Enrichment & LC-MS/MS: If the probe contains an orthogonal handle (e.g., an alkyne for click-chemistry or a biotin tag), perform affinity pull-down using streptavidin beads. Digest the enriched protein complex with trypsin and analyze via LC-MS/MS to map the specific amino acid residues covalently modified by the nitrene[1].

PAL_Workflow Step1 1. Bioconjugation (EDC/NHS Coupling) Step2 2. Incubation (Dark, Target Binding) Step1->Step2 Step3 3. UV Irradiation (365nm, On Ice) Step2->Step3 Step4 4. Lysis & Enrichment (Affinity Pull-down) Step3->Step4 Step5 5. LC-MS/MS (Peptide Mapping) Step4->Step5

Fig 2. Step-by-step experimental workflow for photoaffinity labeling and target identification.

Conclusion

5-(4-Azidophenyl)furan-2-carboxylic acid is a highly specialized tool for chemical biologists. By leveraging the extended conjugation of the furan ring, it mitigates the traditional drawbacks of aryl azides—namely, destructive activation wavelengths and excessive nitrene rearrangement. When conjugated properly and executed under strict thermodynamic control, it provides a robust, high-fidelity method for mapping complex biological interactions and identifying novel drug targets.

References

  • Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse?
  • Source: rsc.
  • Source: rsc.
  • Source: mdpi.

Sources

Foundational

A Technical Guide to the High-Resolution Mass Spectrometry Analysis of 5-(4-Azidophenyl)furan-2-carboxylic acid: Exact Mass and Isotopic Distribution

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed examination of the theoretical and experimental determination of the exact mass and isotopic distribution of 5-(4-Az...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the theoretical and experimental determination of the exact mass and isotopic distribution of 5-(4-Azidophenyl)furan-2-carboxylic acid, a critical aspect of its analytical characterization in research and development.

Part 1: Theoretical Mass Determination and Isotopic Profile

The foundational step in the mass spectrometric analysis of any compound is the precise calculation of its theoretical mass based on its elemental composition. This theoretical value serves as the benchmark against which experimental data are validated.

Molecular Formula and Structure

5-(4-Azidophenyl)furan-2-carboxylic acid is a heterocyclic aromatic compound. Its structure consists of a furan-2-carboxylic acid core substituted at the 5-position with a 4-azidophenyl group.

The elemental composition is derived as follows:

  • Furan-2-carboxylic acid moiety: C₅H₄O₃

  • 4-Azidophenyl substituent: C₆H₄N₃

  • Combining and accounting for substitution: The phenyl group replaces a hydrogen on the furan ring.

This yields the definitive molecular formula: C₁₁H₇N₃O₃ .

Calculation of Monoisotopic Exact Mass

The exact mass is calculated using the masses of the most abundant stable isotopes of each element in the molecule. It represents the mass of a single molecule containing only these specific isotopes. The calculation is based on the following standard monoisotopic masses:

ElementIsotopeExact Mass (Da)
Carbon¹²C12.000000
Hydrogen¹H1.007825
Nitrogen¹⁴N14.003074
Oxygen¹⁶O15.994915

The exact mass of C₁₁H₇N₃O₃ is calculated as:

(11 × 12.000000) + (7 × 1.007825) + (3 × 14.003074) + (3 × 15.994915) = 229.048742 Da

This value is the precise target mass for high-resolution mass spectrometry experiments.

Theoretical Isotopic Distribution

Due to the natural abundance of heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O), a sample of this compound will contain a population of molecules with slightly different masses. The resulting mass spectrum is not a single peak but a distribution of peaks, known as the isotopic pattern. The monoisotopic peak (M) corresponds to the exact mass calculated above. Subsequent peaks (M+1, M+2, etc.) arise from molecules containing one or more heavy isotopes.

The predicted isotopic distribution for C₁₁H₇N₃O₃ is summarized below. This data is typically generated using specialized software that applies binomial probability principles.[1][2]

Peakm/zRelative Abundance (%)Primary Contributing Isotopes
M229.0487100.00¹²C₁₁, ¹H₇, ¹⁴N₃, ¹⁶O₃
M+1230.051512.44¹³C, ¹⁵N
M+2231.05321.39¹³C₂, ¹⁸O

The characteristic M+1 abundance of ~12.44% is a key signature, primarily driven by the probability of incorporating one of the eleven carbon atoms as ¹³C. This theoretical pattern is a critical fingerprint for confirming the compound's elemental formula.

Part 2: Experimental Verification by High-Resolution Mass Spectrometry (HRMS)

Experimental analysis using high-resolution mass spectrometry (HRMS) is essential to confirm the theoretical calculations. Techniques such as Time-of-Flight (TOF) or Orbitrap mass spectrometry provide the necessary mass accuracy and resolving power.[3]

Principle of High-Resolution Mass Spectrometry

HRMS instruments can measure mass-to-charge ratios (m/z) to three or four decimal places.[3] This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass.[3] For 5-(4-Azidophenyl)furan-2-carboxylic acid, HRMS can easily distinguish the exact mass of 229.0487 Da from other potential isobaric (same nominal mass) compounds, thus providing a high degree of confidence in its identification.

Model Experimental Protocol

The following is a standard protocol for the analysis of a small molecule like 5-(4-Azidophenyl)furan-2-carboxylic acid.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the compound.
  • Dissolve in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
  • Perform a serial dilution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode) or without formic acid (for negative ion mode).

2. Instrumentation and Ionization:

  • Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system.
  • Ionization Source: Electrospray Ionization (ESI). Given the presence of the acidic carboxylic acid group, ESI in negative ion mode is often preferred, which would detect the deprotonated molecule [M-H]⁻ at m/z 228.0415. Positive ion mode would detect the protonated molecule [M+H]⁺ at m/z 230.0560.
  • Mode of Operation: Full scan mode to acquire the full isotopic profile.

3. Data Acquisition Parameters:

  • Mass Range: m/z 100-500
  • Resolution: >20,000 FWHM
  • Scan Rate: 1-2 spectra/s
  • Internal Calibration: A lock mass or internal standard should be used continuously to ensure high mass accuracy (<5 ppm).
Data Acquisition and Analysis Workflow

The process from sample to confirmed identity follows a logical sequence, which can be visualized as a workflow.

G cluster_sample Sample Handling cluster_ms Mass Spectrometry cluster_data Data Processing SamplePrep 1. Sample Preparation (Dissolution & Dilution) Infusion 2. Direct Infusion / LC Injection SamplePrep->Infusion Ionization 3. ESI Ionization ([M-H]⁻ or [M+H]⁺) Infusion->Ionization MassAnalysis 4. Mass Analysis (Q-TOF / Orbitrap) Ionization->MassAnalysis Detection 5. Ion Detection MassAnalysis->Detection DataAcq 6. Data Acquisition (Mass Spectrum Generation) Detection->DataAcq MassMatch 7. Exact Mass Matching (vs. Theoretical 229.0487 Da) DataAcq->MassMatch PatternMatch 8. Isotopic Pattern Matching (vs. Theoretical Distribution) MassMatch->PatternMatch Confirmation 9. Compound Confirmation (Mass Error < 5 ppm) PatternMatch->Confirmation

HRMS workflow for compound identification.

Part 3: Data Interpretation and Application

Validating Compound Identity

The cornerstone of validation is the comparison of experimental data with theoretical values.

  • Exact Mass: The experimentally measured mass of the monoisotopic peak must align with the calculated mass of 229.0487 Da within a narrow tolerance.

  • Isotopic Pattern: The relative abundances of the M+1 and M+2 peaks in the experimental spectrum should closely match the theoretical distribution (100.00 : 12.44 : 1.39).

A strong correlation between both the exact mass and the isotopic pattern provides unequivocal evidence of the elemental composition C₁₁H₇N₃O₃, thereby confirming the identity of 5-(4-Azidophenyl)furan-2-carboxylic acid.

Calculating Mass Error

Mass accuracy is quantified by calculating the mass error in parts per million (ppm). This value normalizes the error to the mass of the molecule and is a critical metric of data quality.

Formula: Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 10⁶

For drug development and publication-quality data, a mass error of < 5 ppm is the generally accepted standard. For an experimental mass of 229.0480 Da, the error would be:

[(229.0480 - 229.048742) / 229.048742] × 10⁶ = -3.24 ppm

This result falls well within the acceptable range, confirming the elemental composition.

Significance in Drug Development

Accurate mass determination is a non-negotiable requirement in drug development for several reasons:

  • Structural Confirmation: It provides the primary confirmation of a newly synthesized active pharmaceutical ingredient (API).

  • Purity Assessment: It can identify and help characterize impurities, even those with the same nominal mass as the API.

  • Metabolite Identification: In metabolism studies, HRMS is used to determine the elemental composition of unknown metabolites, providing crucial clues to their structure.

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA require this high level of characterization as part of the data package for new drug applications.

References

  • mstoolbox, The ISIC-EPFL. Molecular mass calculator. Available at: [Link]

  • Scientific Instrument Services. Isotope Distribution Calculator and Mass Spec Plotter. Available at: [Link]

  • bio.tools. Isotope calculator. Available at: [Link]

  • MacCoss Lab, University of Washington. IDCalc -- Isotope Distribution Calculator. Available at: [Link]

  • Scientific Instrument Services. Exact Mass Calculator, Single Isotope Version. Available at: [Link]

  • PubChem. 2-Furanmethanol, 5-(4-azidophenyl)-. Available at: [Link]

  • St. Olaf College. Exact mass calculator. Available at: [Link]

  • MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Bioconjugation using 5-(4-Azidophenyl)furan-2-carboxylic acid

Introduction: A Versatile Heterobifunctional Linker for Modern Bioconjugation In the landscape of chemical biology and drug development, the precise and stable covalent linkage of biomolecules to probes, surfaces, or the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Heterobifunctional Linker for Modern Bioconjugation

In the landscape of chemical biology and drug development, the precise and stable covalent linkage of biomolecules to probes, surfaces, or therapeutic moieties is paramount. 5-(4-Azidophenyl)furan-2-carboxylic acid emerges as a uniquely versatile heterobifunctional linker, offering a powerful toolkit for researchers. Its architecture, featuring a carboxylic acid and an aromatic azide, opens avenues for a dual-mode of reactivity. The carboxylic acid allows for straightforward conjugation to primary amines, abundant in proteins and other biomolecules, through robust amide bond formation.[1] Concurrently, the azido group serves as a highly efficient handle for bioorthogonal "click chemistry" reactions, namely the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3] This dual functionality allows for a two-stage conjugation strategy, enhancing the modularity and efficiency of creating complex bioconjugates.

Furthermore, the aromatic nature of the azide group imparts photo-reactive properties, enabling its use in photoaffinity labeling to investigate molecular interactions.[4][5][6] Upon UV irradiation, the aryl azide forms a highly reactive nitrene intermediate that can covalently cross-link to interacting biomolecules in close proximity.[7] This application note provides a comprehensive guide to harnessing the potential of 5-(4-Azidophenyl)furan-2-carboxylic acid in bioconjugation, with detailed protocols for both click chemistry and insights into its application in photoaffinity labeling.

Chemical Properties and Handling

5-(4-Azidophenyl)furan-2-carboxylic acid is a solid organic compound. For optimal stability, it should be stored in a cool, dark, and dry place. Solutions of the compound, particularly after activation of the carboxylic acid, should be used fresh to avoid hydrolysis. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this reagent.

PropertyValueSource
Molecular FormulaC₁₁H₇N₃O₃N/A
Molecular Weight229.19 g/mol N/A
AppearanceOff-white to pale yellow solidN/A
SolubilitySoluble in organic solvents (DMF, DMSO), sparingly soluble in aqueous buffersN/A

Core Application: Bioconjugation via Click Chemistry

The azide moiety of 5-(4-Azidophenyl)furan-2-carboxylic acid is the key to its utility in click chemistry. This section details the protocols for its conjugation to alkyne-modified biomolecules via CuAAC and SPAAC. The initial step in both workflows is the activation of the carboxylic acid group to make it reactive towards primary amines on the target biomolecule.

Workflow Overview

The general strategy involves a two-step process:

  • Activation and Amine Coupling: The carboxylic acid of 5-(4-Azidophenyl)furan-2-carboxylic acid is first activated using a carbodiimide reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][8][9][10] This forms a more stable and amine-reactive NHS ester, which then readily reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.

  • Click Chemistry Reaction: The azide-functionalized biomolecule is then reacted with an alkyne-containing molecule of interest (e.g., a fluorescent dye, a drug molecule, or a surface) via either CuAAC or SPAAC.

G cluster_0 Step 1: Activation and Amine Coupling cluster_1 Step 2: Click Chemistry Reagent 5-(4-Azidophenyl)furan- 2-carboxylic acid Activation EDC/NHS Activation Reagent->Activation Carbodiimide Chemistry Reactive_Ester NHS-ester intermediate Activation->Reactive_Ester Biomolecule Amine-containing Biomolecule (e.g., Protein) Reactive_Ester->Biomolecule Amide Bond Formation Azide_Biomolecule Azide-functionalized Biomolecule Biomolecule->Azide_Biomolecule Click_Reaction CuAAC or SPAAC Azide_Biomolecule->Click_Reaction Alkyne Alkyne-modified Molecule Alkyne->Click_Reaction Final_Conjugate Final Bioconjugate Click_Reaction->Final_Conjugate Triazole Linkage

Caption: General workflow for bioconjugation.

Protocol 1: Activation of 5-(4-Azidophenyl)furan-2-carboxylic acid with EDC/NHS

This protocol describes the formation of the amine-reactive NHS ester.

Materials:

  • 5-(4-Azidophenyl)furan-2-carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

Procedure:

  • Dissolve 5-(4-Azidophenyl)furan-2-carboxylic acid in a minimal amount of anhydrous DMF or DMSO.

  • In a separate tube, prepare a fresh solution of EDC and NHS (or Sulfo-NHS) in the Activation Buffer. A 1.5 to 2-fold molar excess of EDC and NHS over the carboxylic acid is recommended.

  • Add the EDC/NHS solution to the solution of 5-(4-Azidophenyl)furan-2-carboxylic acid.

  • Incubate the reaction mixture at room temperature for 15-30 minutes. The resulting solution containing the activated NHS ester is now ready for direct use in the subsequent amine coupling reaction.

Expert Insight: The O-acylisourea intermediate formed by EDC is prone to hydrolysis. The addition of NHS or Sulfo-NHS stabilizes this intermediate by converting it to a more stable NHS ester, thereby increasing the efficiency of the subsequent reaction with the amine.[10]

Protocol 2: Conjugation to Amine-Containing Biomolecules

This protocol details the reaction of the activated linker with a protein.

Materials:

  • Activated 5-(4-Azidophenyl)furan-2-carboxylic acid solution (from Protocol 1)

  • Protein or other amine-containing biomolecule in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0. Note: Avoid buffers containing primary amines, such as Tris.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Add the freshly prepared activated 5-(4-Azidophenyl)furan-2-carboxylic acid solution to the protein solution. A 10-20 fold molar excess of the activated linker over the protein is a good starting point, but the optimal ratio should be determined empirically.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purify the resulting azide-functionalized protein from excess reagents using a suitable method such as size-exclusion chromatography or dialysis.

Protocol 3A: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide-functionalized biomolecule to a terminal alkyne.

Materials:

  • Azide-functionalized biomolecule (from Protocol 2)

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • In a reaction tube, combine the azide-functionalized biomolecule and the alkyne-containing molecule in the Reaction Buffer.

  • Prepare a fresh premixed solution of CuSO₄ and THPTA (or TBTA) in a 1:5 molar ratio.

  • Add the CuSO₄/ligand solution to the reaction mixture. Final concentrations are typically in the range of 50-100 µM for the biomolecule, 2-10 fold molar excess for the alkyne, 50-200 µM for CuSO₄, and 250-1000 µM for the ligand.

  • Initiate the reaction by adding a fresh solution of sodium ascorbate to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature for 1-4 hours.

  • Purify the final bioconjugate to remove the copper catalyst and excess reagents.

Trustworthiness: The use of a copper-chelating ligand like THPTA or TBTA is crucial. It stabilizes the Cu(I) oxidation state, accelerates the reaction, and protects the biomolecule from potential damage caused by reactive oxygen species that can be generated in the presence of copper ions.[2][3][11]

Protocol 3B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is a copper-free alternative to CuAAC, ideal for applications in living systems.[12][13][14][15]

Materials:

  • Azide-functionalized biomolecule (from Protocol 2)

  • Strained alkyne-containing molecule (e.g., DBCO, BCN)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Combine the azide-functionalized biomolecule and the strained alkyne-containing molecule in the Reaction Buffer. A 2-10 fold molar excess of the strained alkyne is typically used.

  • Incubate the reaction mixture at room temperature for 1-4 hours, or at 4°C overnight.

  • The reaction proceeds without the need for a catalyst.

  • Purify the final bioconjugate to remove unreacted strained alkyne.

G cluster_0 CuAAC Reaction cluster_1 SPAAC Reaction Azide_CuAAC Azide CuAAC_Reaction Cu(I) Catalyst (from CuSO₄ + NaAsc) Azide_CuAAC->CuAAC_Reaction Alkyne_CuAAC Terminal Alkyne Alkyne_CuAAC->CuAAC_Reaction Triazole_CuAAC 1,4-disubstituted Triazole CuAAC_Reaction->Triazole_CuAAC Azide_SPAAC Azide SPAAC_Reaction No Catalyst Azide_SPAAC->SPAAC_Reaction Strained_Alkyne Strained Alkyne (e.g., DBCO) Strained_Alkyne->SPAAC_Reaction Triazole_SPAAC Triazole SPAAC_Reaction->Triazole_SPAAC

Caption: Comparison of CuAAC and SPAAC reaction pathways.

Alternative Application: Photoaffinity Labeling

The aryl azide moiety of 5-(4-Azidophenyl)furan-2-carboxylic acid can be utilized for photoaffinity labeling to identify binding partners of a molecule of interest.[4][5][16]

Principle:

  • The molecule of interest is conjugated with 5-(4-Azidophenyl)furan-2-carboxylic acid.

  • The resulting probe is incubated with a complex biological sample (e.g., cell lysate).

  • Upon irradiation with UV light (typically 260-365 nm), the aryl azide releases nitrogen gas to form a highly reactive nitrene intermediate.[6][7]

  • This nitrene rapidly and non-selectively inserts into nearby C-H, N-H, or O-H bonds, forming a stable covalent cross-link with any interacting biomolecules.

  • The cross-linked species can then be isolated and identified, for example by mass spectrometry.

This technique is particularly useful for studying transient or low-affinity interactions that are difficult to capture by other methods.

Characterization and Purification of Bioconjugates

Characterization:

Successful bioconjugation should be confirmed using appropriate analytical techniques.

TechniqueInformation Provided
Mass Spectrometry (ESI-MS, MALDI-MS) Confirms the covalent addition of the linker and any subsequent modifications by measuring the increase in molecular weight of the biomolecule.
SDS-PAGE A shift in the apparent molecular weight of a protein after conjugation can indicate successful labeling. If the conjugated molecule is fluorescent, in-gel fluorescence can be used for detection.
UV-Vis Spectroscopy The incorporation of the azidophenylfuran moiety will introduce a new absorbance peak, which can be used to estimate the degree of labeling.
HPLC (Reverse-Phase or Size-Exclusion) Can be used to assess the purity of the conjugate and separate it from unreacted starting materials.

Purification:

Purification is essential to remove unreacted reagents and byproducts.

  • Size-Exclusion Chromatography (SEC): Effective for separating the larger bioconjugate from smaller, unreacted molecules.

  • Affinity Chromatography: If the biomolecule or the conjugated partner has a specific tag (e.g., a His-tag), affinity chromatography can be a highly effective purification method.

  • Dialysis/Buffer Exchange: Useful for removing small molecule reagents.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Amide Coupling Efficiency - Inactive EDC/NHS (hydrolyzed)- Presence of primary amines in the buffer- pH of the reaction is too low- Use fresh EDC and NHS solutions.- Use an amine-free buffer (e.g., PBS, MES).- Adjust the pH to 7.2-8.0 for the amine coupling step.
Low Click Chemistry Yield (CuAAC) - Oxidation of Cu(I) to inactive Cu(II)- Poor quality of reagents- Degradation of the biomolecule- Degas solutions to remove oxygen.- Ensure a sufficient excess of sodium ascorbate.- Use a stabilizing ligand (THPTA, TBTA).- Use high-purity reagents.
Protein Aggregation (CuAAC) - Oxidative cross-linking caused by ROS- Degas solutions.- Use a copper-chelating ligand.
Low Click Chemistry Yield (SPAAC) - Steric hindrance- Low concentration of reactants- Increase the concentration of the strained alkyne.- Increase the reaction time or temperature (if the biomolecule is stable).

Conclusion

5-(4-Azidophenyl)furan-2-carboxylic acid is a powerful and versatile tool for bioconjugation. Its dual reactivity allows for a modular and efficient approach to creating complex bioconjugates using robust and well-established chemical reactions. By following the detailed protocols and considering the expert insights provided in this application note, researchers can confidently employ this reagent to advance their work in drug discovery, diagnostics, and fundamental biological research.

References

  • Visible-light-induced protein labeling in live cells with aryl azides. (2023, February 24). Royal Society of Chemistry. [Link]

  • A multifunctional bioconjugate module for versatile photoaffinity labeling and click chemistry of RNA. PubMed Central. [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PubMed Central. [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide–Alkyne Cycloaddition. (2017, December 29). ACS Publications. [Link]

  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes. (2013, August 29). MDPI. [Link]

  • A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. PubMed Central. [Link]

  • In vitro protein labeling via aryl azides photolysis. (a) The aryl... ResearchGate. [Link]

  • Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates. (2016, March 14). ACS Publications. [Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. (2025, November 11). RSC Publishing. [Link]

  • Labeling proteins on live mammalian cells using click chemistry. Nature. [Link]

  • Labeling proteins on live mammalian cells using click chemistry. (2015, April 23). PubMed. [Link]

Sources

Application

How to synthesize NHS esters from 5-(4-Azidophenyl)furan-2-carboxylic acid

Application Note: Synthesis of Amine-Reactive NHS Esters from 5-(4-Azidophenyl)furan-2-carboxylic Acid for Bioorthogonal Conjugation Strategic Overview & Molecular Design The functionalization of biomolecules and surface...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of Amine-Reactive NHS Esters from 5-(4-Azidophenyl)furan-2-carboxylic Acid for Bioorthogonal Conjugation

Strategic Overview & Molecular Design

The functionalization of biomolecules and surfaces increasingly relies on heterobifunctional linkers that bridge distinct chemical spaces. 5-(4-Azidophenyl)furan-2-carboxylic acid is a highly specialized building block designed for this exact purpose. It features a rigid, conjugated furan-aryl spacer flanked by two orthogonal reactive handles: a photolabile aryl azide for "click" chemistry (e.g., CuAAC or SPAAC) and a carboxylic acid.

To utilize this molecule for bioconjugation to primary amines (such as lysine residues on proteins or amine-functionalized surfaces), the relatively unreactive carboxylic acid must be converted into an activated N-hydroxysuccinimide (NHS) ester. This application note details the causal mechanisms, precise stoichiometric requirements, and step-by-step protocols for synthesizing and isolating the NHS ester of 5-(4-Azidophenyl)furan-2-carboxylic acid while preserving the integrity of the sensitive azide moiety.

Mechanistic Causality: The Chemistry of Activation

The synthesis relies on carbodiimide coupling chemistry, specifically utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and NHS. The selection of these specific reagents over alternatives (like DCC or DIC) is driven by reaction kinetics and downstream purification requirements:

  • The Role of EDC: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate[1]. However, this intermediate is kinetically unstable. If not immediately intercepted, it can rapidly hydrolyze back to the starting acid in the presence of trace moisture, or undergo an irreversible intramolecular rearrangement into an unreactive N-acylurea[2]. Furthermore, EDC is preferred over DCC because its urea byproduct is highly water-soluble, allowing it to be easily washed away during aqueous extraction[1].

  • The Role of NHS: To prevent the detrimental N-acylurea rearrangement, NHS is introduced as a competitive nucleophile. NHS rapidly attacks the O-acylisourea intermediate, displacing the soluble urea byproduct and forming a semi-stable NHS ester[3]. This resulting NHS ester is thermodynamically stable enough to be isolated and stored, yet highly selective and reactive toward unprotonated primary aliphatic amines via nucleophilic acyl substitution[].

  • Azide Stability Constraints: Aryl azides are generally stable to the mild acidic/basic conditions of EDC/NHS coupling. However, they are highly sensitive to UV/visible light and strong reducing agents. Therefore, the entire synthesis must be conducted under strict protection from light to prevent the extrusion of nitrogen gas and the subsequent formation of highly reactive nitrene radicals.

Mechanism A 5-(4-Azidophenyl)furan- 2-carboxylic acid Int O-Acylisourea Intermediate A->Int + EDC EDC EDC·HCl (Activator) EDC->Int Prod NHS Ester Product (Amine-Reactive) Int->Prod + NHS Urea Urea Byproduct (Water Soluble) Int->Urea Displaced NHS N-Hydroxysuccinimide (Stabilizer) NHS->Prod

Figure 1: Mechanistic pathway of EDC/NHS activation of 5-(4-Azidophenyl)furan-2-carboxylic acid.

Reagents and Quantitative Specifications

To ensure complete conversion while avoiding the accumulation of unreacted intermediates, a slight molar excess (1.2 equivalents) of both EDC and NHS is utilized. Anhydrous N,N-Dimethylformamide (DMF) is the solvent of choice due to its superior ability to dissolve both the highly polar furan-carboxylic acid and NHS.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (1 mmol scale)Functional Role in Synthesis
5-(4-Azidophenyl)furan-2-carboxylic acid 229.201.0 eq229.2 mgBifunctional Starting Material
N-Hydroxysuccinimide (NHS) 115.101.2 eq138.1 mgStabilizing Nucleophile
EDC·HCl 191.701.2 eq230.0 mgCarbodiimide Activator
Anhydrous DMF 73.09N/A5.0 mLPrimary Reaction Solvent
Dichloromethane (DCM) 84.93N/A20.0 mLOrganic Extraction Solvent

Step-by-Step Experimental Protocol

Step 1: Preparation and Solvation

  • In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 229.2 mg of 5-(4-Azidophenyl)furan-2-carboxylic acid and 138.1 mg of NHS.

  • Seal the flask with a rubber septum and purge with inert gas (Nitrogen or Argon) for 5 minutes.

  • Inject 5.0 mL of anhydrous DMF via syringe. Stir until complete dissolution is achieved.

  • Causality Note: Wrap the reaction flask entirely in aluminum foil. The 4-azidophenyl group is photolabile; shielding it from ambient laboratory lighting prevents premature degradation.

Step 2: Activation

  • Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Briefly remove the septum to add 230.0 mg of EDC·HCl portion-wise over 2 minutes, then reseal and re-establish the inert atmosphere.

  • Causality Note: The initial formation of the O-acylisourea intermediate is exothermic. Cooling the reaction suppresses the activation energy required for the competing, irreversible N-acylurea rearrangement, thereby maximizing the yield of the desired NHS ester[2].

Step 3: Reaction Propagation

  • Remove the ice bath and allow the reaction mixture to gradually warm to room temperature.

  • Stir vigorously in the dark for 12 to 18 hours.

Step 4: Quenching and Extraction

  • Dilute the reaction mixture with 20.0 mL of DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 20 mL of distilled water (repeat 3 times) and 20 mL of saturated aqueous NaCl (brine) (1 time).

  • Causality Note: The multiple water washes are critical. They partition the DMF, any unreacted NHS, and the highly water-soluble EDC-urea byproduct out of the organic phase, leaving only the hydrophobic NHS ester in the DCM[1].

Step 5: Isolation and Storage

  • Collect the organic (DCM) layer and dry it over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes to remove residual water.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator (water bath < 30 °C to protect the azide).

  • Causality Note: The resulting solid must be stored in a sealed, light-protected desiccator at -20 °C. NHS esters possess a finite hydrolytic half-life and will slowly degrade back to the carboxylic acid if exposed to atmospheric moisture[5].

Workflow S1 1. Preparation Dissolve Acid & NHS in Anhydrous DMF S2 2. Activation Add EDC·HCl at 0°C, Stir at RT (12-24h) S1->S2 S3 3. Quenching & Extraction Dilute with DCM, Wash with Water/Brine S2->S3 S4 4. Drying & Concentration Dry over Na2SO4, Evaporate Solvent S3->S4 S5 5. Purification & Storage Chromatography, Store at -20°C S4->S5

Figure 2: Step-by-step experimental workflow for NHS ester synthesis, extraction, and isolation.

Troubleshooting & Self-Validating Systems

To ensure the protocol has yielded the correct, active bioconjugation reagent, the system must be analytically validated before downstream use. Do not rely solely on mass recovery.

  • Thin-Layer Chromatography (TLC): The formation of the NHS ester drastically reduces the polarity of the molecule compared to the starting carboxylic acid. On silica gel (e.g., using 1:1 Hexanes:Ethyl Acetate), the NHS ester will migrate with a significantly higher Rf​ value.

  • Fourier-Transform Infrared Spectroscopy (FTIR): This is the most robust self-validation tool for this specific synthesis.

    • Success Indicator 1: The broad carboxylic acid O-H stretch (~2500–3300 cm⁻¹) must disappear.

    • Success Indicator 2: The appearance of distinct succinimidyl carbonyl stretches (typically a doublet around 1740 cm⁻¹ and 1780 cm⁻¹) confirms esterification.

    • Success Indicator 3: The strong, sharp asymmetric azide stretch at ~2110 cm⁻¹ must remain intact . If this peak is missing, the azide has degraded.

  • Proton Nuclear Magnetic Resonance (¹H NMR): In CDCl₃ or DMSO-d₆, successful conjugation is definitively proven by the appearance of a sharp singlet integrating to 4 protons at approximately δ 2.8–2.9 ppm, corresponding to the symmetric methylene groups of the succinimidyl ring.

Sources

Method

Application Note: Targeted Protein Crosslinking Using 5-(4-Azidophenyl)furan-2-carboxylic acid

Executive Summary Photoaffinity labeling (PAL) is a transformative technique in chemical proteomics, structural biology, and drug discovery, enabling the precise mapping of protein-protein interactions (PPIs) and the dec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Photoaffinity labeling (PAL) is a transformative technique in chemical proteomics, structural biology, and drug discovery, enabling the precise mapping of protein-protein interactions (PPIs) and the deconvolution of small-molecule targets [1]. 5-(4-Azidophenyl)furan-2-carboxylic acid is an advanced, heterobifunctional building block designed to generate custom photoaffinity probes. It features a furan-2-carboxylic acid moiety for stable amide conjugation to amine-bearing ligands (the "bait") and a 4-azidophenyl group for the UV-triggered covalent capture of interacting target proteins.

This application note details the mechanistic rationale, comparative advantages, and step-by-step protocols for utilizing this compound to create self-validating, high-efficiency protein crosslinking workflows.

Mechanistic Rationale & Photochemical Pathway

The efficacy of 5-(4-Azidophenyl)furan-2-carboxylic acid lies in its dual-action chemistry and extended conjugated system:

  • Site-Specific Conjugation : The furan-2-carboxylic acid can be activated via standard EDC/NHS chemistry to form an amine-reactive N-hydroxysuccinimide (NHS) ester. This allows targeted attachment to primary amines (e.g., aliphatic amines on a drug molecule or lysine residues on a bait peptide).

  • Red-Shifted Photochemical Activation : Standard phenyl azides typically require harsh, short-wavelength UV light (~260 nm) for activation, which can induce severe phototoxic damage to proteins [2]. The conjugated furan-phenyl system in this compound red-shifts the absorption spectrum, allowing photolysis at less damaging, longer UV wavelengths (300–365 nm), thereby preserving protein integrity.

  • Covalent Capture : Upon UV irradiation, the aryl azide extrudes nitrogen gas ( N2​ ) to generate a highly reactive singlet nitrene. This intermediate can rapidly insert into adjacent C-H or N-H bonds of the target protein. Alternatively, it can undergo ring expansion to form a long-lived, electrophilic dehydroazepine, which reacts preferentially with nucleophiles such as primary amines (e.g., lysine side chains) on the target protein [3].

Photochemical_Mechanism ArylAzide Aryl Azide (-N3) SingletNitrene Singlet Nitrene (Highly Reactive) ArylAzide->SingletNitrene UV Light (-N2) TripletNitrene Triplet Nitrene (Diradical) SingletNitrene->TripletNitrene Intersystem Crossing Dehydroazepine Dehydroazepine (Electrophilic) SingletNitrene->Dehydroazepine Ring Expansion CH_Insertion C-H / N-H Bond Insertion (Covalent Crosslink) SingletNitrene->CH_Insertion Direct Insertion TripletNitrene->CH_Insertion Radical Recombination Nucleophile Nucleophilic Attack (e.g., Lysine Amines) Dehydroazepine->Nucleophile Reaction with Amines

Photochemical activation pathways of aryl azides upon UV irradiation.

Comparative Analysis of Photocrosslinkers

To contextualize the choice of an aryl azide over other photoreactive groups, Table 1 summarizes the key operational parameters of common photocrosslinkers used in PAL workflows [1, 4].

Table 1: Quantitative Comparison of Common Photocrosslinkers

Photoreactive GroupActivation WavelengthReactive IntermediatePrimary Target BiasApprox. Size (Å)
Aryl Azide (Conjugated) 300–365 nmNitrene / DehydroazepineNucleophiles (Amines) > C-H~8.0
Diazirine 350–365 nmCarbeneBroad (C-H, N-H, O-H)~3.0
Benzophenone 350–360 nmDiradicalMethionine > C-H (Hydrophobic)~10.0
Simple Phenyl Azide 250–280 nmNitrene / DehydroazepineNucleophiles (Amines) > C-H~6.0

Experimental Protocols

The following self-validating protocols outline the synthesis of the photoaffinity probe and its application in targeted protein crosslinking.

Protocol A: Synthesis of the Bait-PAL Probe (Amine Conjugation)

Objective: Conjugate 5-(4-Azidophenyl)furan-2-carboxylic acid to an amine-bearing bait molecule. Causality Check: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxyl group, while NHS (N-hydroxysuccinimide) stabilizes the amine-reactive intermediate, preventing premature hydrolysis in aqueous or semi-aqueous environments.

Materials:

  • 5-(4-Azidophenyl)furan-2-carboxylic acid (1.2 eq)

  • Amine-bearing bait ligand (1.0 eq)

  • EDC·HCl (1.5 eq) and NHS (1.5 eq)

  • Anhydrous DMF or DMSO

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

Step-by-Step Methodology:

  • Activation: Dissolve 5-(4-Azidophenyl)furan-2-carboxylic acid, EDC·HCl, and NHS in anhydrous DMF. Stir at room temperature for 2 hours in the dark. Note: Aryl azides are sensitive to ambient light; all steps must be performed under low-light conditions or in amber vials to prevent premature photolysis.

  • Coupling: Add the amine-bearing bait ligand and DIPEA to the activated ester solution. Stir overnight at room temperature in the dark.

  • Purification: Purify the resulting Bait-PAL probe via preparative HPLC. Lyophilize and store the dry powder at -20°C, protected from light.

Protocol B: In Vitro Photoaffinity Labeling of Target Protein

Objective: Crosslink the synthesized Bait-PAL probe to the target protein and validate the specificity of the interaction. Causality Check: Buffer selection is critical. Primary amine-containing buffers (e.g., Tris, glycine) must be strictly avoided as they will quench the dehydroazepine intermediate, drastically reducing crosslinking efficiency [3]. Thiol-containing reducing agents (e.g., DTT, β -mercaptoethanol) must be excluded because they reduce the azide group to an unreactive amine prior to photolysis [3].

Materials:

  • Purified Target Protein (1–5 µM)

  • Synthesized Bait-PAL Probe (10–50 µM)

  • Unlabeled Bait Ligand (for competition control)

  • Amine-free, thiol-free Binding Buffer (e.g., 1X PBS or 50 mM HEPES, pH 7.4)

  • UV Lamp (365 nm, e.g., Spectroline or equivalent)

Step-by-Step Methodology:

  • Sample Preparation: Prepare three reaction tubes:

    • Tube 1 (Experimental): Target Protein + Bait-PAL Probe.

    • Tube 2 (Negative Control): Target Protein + Bait-PAL Probe (No UV exposure).

    • Tube 3 (Competition Control): Target Protein + Bait-PAL Probe + 100x excess Unlabeled Bait Ligand.

  • Incubation: Incubate all tubes in the dark at 4°C for 1 hour to allow the non-covalent Bait-Target complex to reach equilibrium.

  • Photoactivation: Uncap Tubes 1 and 3 and place them directly under a 365 nm UV lamp at a distance of ~3–5 cm. Irradiate for 10–15 minutes.

    • Critical Step: Keep the sample vials on an ice bath during irradiation. UV lamps generate significant heat; the ice bath prevents thermal denaturation of the target protein and maintains the integrity of the non-covalent complex prior to crosslinking.

  • Quenching & Analysis: Quench the reaction by adding standard Laemmli sample buffer (which contains amines and thiols to neutralize unreacted probe). Boil for 5 minutes and analyze via SDS-PAGE and Western Blotting or LC-MS/MS.

  • Validation: A successful, specific crosslink is confirmed by a molecular weight shift (or fluorescent/biotin signal if the probe is tagged) in Tube 1, which is absent in Tube 2 (light-dependent) and significantly diminished in Tube 3 (interaction-specific).

PAL_Workflow Probe 5-(4-Azidophenyl)furan- 2-carboxylic acid Conjugate Bait-PAL Probe (Inactive Azide) Probe->Conjugate EDC/NHS Coupling Bait Amine-bearing Ligand (Bait) Bait->Conjugate Complex Non-covalent Bait-Target Complex Conjugate->Complex Incubation (Dark) Target Target Protein Target->Complex Crosslinked Covalently Crosslinked Complex Complex->Crosslinked UV Light (300-365 nm)

Workflow for targeted protein crosslinking using the heterobifunctional PAL probe.

References

  • O'Brien, P. et al. "Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome." Chemical Society Reviews, National Institutes of Health (NIH). Available at:[Link]

  • Li, J. et al. "Visible-light-induced protein labeling in live cells with aryl azides." Chemical Communications, Royal Society of Chemistry. Available at:[Link]

Application

Step-by-step guide to peptide modification with 5-(4-Azidophenyl)furan-2-carboxylic acid

Application Note & Protocol: Advanced Site-Selective Peptide Modification with 5-(4-Azidophenyl)furan-2-carboxylic Acid Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Advanced Site-Selective Peptide Modification with 5-(4-Azidophenyl)furan-2-carboxylic Acid

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Mechanistic Rationale

The functionalization of peptides with bioorthogonal handles is a cornerstone of modern chemical biology, enabling applications ranging from target deconvolution to the development of peptide-drug conjugates (PDCs). 5-(4-Azidophenyl)furan-2-carboxylic acid (CAS: 2060038-61-9) is a highly versatile, bifunctional modifier[1]. It features a furan-2-carboxylic acid moiety for robust amide coupling and a 4-azidophenyl group that serves as a dual-action handle for both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Photoaffinity Labeling (PAL)[2][3].

The Causality Behind the Design:

  • Extended Conjugation for Safer Photoactivation: Standard phenyl azides require harsh UV irradiation (~254 nm) to generate reactive nitrenes, which frequently causes collateral oxidative damage to the target protein's aromatic residues. The furan ring in this modifier extends the π -conjugation of the azidophenyl system[3]. This structural feature red-shifts the absorption maximum, allowing for photoactivation at milder wavelengths (300–320 nm), thereby preserving the structural integrity of the biological sample during crosslinking assays.

  • Steric and Electronic Considerations in Coupling: The electron-withdrawing nature of the furan ring slightly reduces the electrophilicity of the activated ester compared to aliphatic carboxylic acids. Therefore, highly efficient uronium-based coupling reagents (e.g., HATU) are strictly required over standard carbodiimides (e.g., DIC) to ensure quantitative N-terminal capping.

Workflow Visualization

Workflow A Peptide on Resin (Free N-terminus) B Coupling: 5-(4-Azidophenyl) furan-2-carboxylic acid + HATU/DIPEA A->B C Modified Peptide (Resin-bound) B->C D Cleavage & Deprotection (TFA Cocktail) C->D E Purified Azido-Peptide D->E F CuAAC Click Chemistry (Alkyne-Probe) E->F G Photoaffinity Labeling (UV Irradiation) E->G

Caption: Workflow for peptide modification and downstream applications.

Methodological Workflows

Every protocol below is designed as a self-validating system , incorporating specific checkpoints to ensure experimental integrity before proceeding to the next phase.

Protocol A: Solid-Phase N-Terminal Derivatization

Rationale: Modifying the peptide while it is still anchored to the solid support prevents solubility issues and allows for the use of excess reagents to drive the reaction to completion.

  • Resin Preparation: Swell 0.1 mmol of the synthesized peptide-resin (bearing a free, Fmoc-deprotected N-terminus) in Dichloromethane (DCM) for 20 minutes, followed by Dimethylformamide (DMF) for 20 minutes.

  • Reagent Activation: In a clean vial, dissolve 0.3 mmol (3.0 eq) of 5-(4-Azidophenyl)furan-2-carboxylic acid and 0.29 mmol (2.9 eq) of HATU in 2 mL of anhydrous DMF.

  • Base Addition: Add 0.6 mmol (6.0 eq) of N,N-Diisopropylethylamine (DIPEA) to the mixture. Causality: The slight under-stoichiometry of HATU prevents capping of the peptide by the uronium salt, while the excess DIPEA ensures complete deprotonation of the carboxylic acid.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Validation (Kaiser Test): Wash the resin thoroughly with DMF and DCM. Perform a Kaiser test. A colorless/yellow bead indicates quantitative coupling. If blue, repeat steps 2-4.

  • Cleavage: Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours. Precipitate the cleaved azido-peptide in cold diethyl ether, centrifuge, and lyophilize. Validate the mass via LC-MS.

Protocol B: Downstream Application 1 - CuAAC Bioconjugation

Rationale: The azide group is highly stable under physiological conditions but reacts rapidly with terminal alkynes in the presence of Cu(I)[2]. THPTA is utilized to protect the peptide from Cu-catalyzed oxidative degradation.

  • Preparation: Dissolve the purified azido-peptide (1.0 eq, ~1 mM final concentration) and the desired alkyne-functionalized probe (e.g., Alkyne-Fluorophore, 1.2 eq) in a degassed buffer (e.g., PBS, pH 7.4) containing 10% DMSO to aid solubility.

  • Catalyst Complex Formation: In a separate vial, pre-mix CuSO₄ (0.5 eq) and THPTA ligand (2.5 eq). Causality: Pre-complexing Cu(II) with THPTA prevents the precipitation of copper salts and shields the peptide's sensitive residues (Met, Cys) from reactive oxygen species.

  • Initiation: Add the Cu-THPTA complex to the peptide solution. Immediately add freshly prepared Sodium Ascorbate (5.0 eq) to reduce Cu(II) to the active Cu(I) species.

  • Reaction & Validation: Agitate in the dark at room temperature for 1–2 hours. Monitor the reaction via LC-MS to confirm the mass shift corresponding to the 1,4-disubstituted triazole product.

Protocol C: Downstream Application 2 - Photoaffinity Labeling (PAL)

Rationale: Upon UV irradiation, the aryl azide extrudes nitrogen gas to form a highly reactive nitrene, which rapidly inserts into adjacent C-H or N-H bonds of the interacting target protein, forming a covalent crosslink.

  • Incubation: Incubate the azido-peptide (1–10 µM) with the target protein or cell lysate in binding buffer for 30 minutes at 4°C to allow equilibrium binding.

  • Irradiation: Place the sample on ice (to minimize non-specific thermal diffusion). Irradiate using a UV lamp equipped with a 300–320 nm filter at a distance of 5 cm for 10–15 minutes (Energy: ~10-50 mJ/cm²). Causality: The 300-320 nm wavelength specifically excites the extended furan-azidophenyl π -system while avoiding the 280 nm absorption peak of tryptophan/tyrosine in the target protein.

  • Validation: Quench the reaction with SDS loading buffer and analyze via SDS-PAGE and Western Blotting. A successful crosslink will appear as a higher molecular weight band corresponding to the mass of the protein plus the peptide.

Mechanistic Pathway Visualization

Mechanism A Azidophenyl-Furan-Peptide B Cu(I) Catalysis + Alkyne A->B D UV Light (hν ≈ 300 nm) - N2 Gas A->D C 1,4-Disubstituted Triazole (Stable Bioconjugate) B->C E Singlet/Triplet Nitrene (Highly Reactive) D->E F C-H / N-H Insertion (Covalent Crosslink) E->F

Caption: Dual-reactivity pathways of the azidophenyl moiety.

Quantitative Data & Reaction Parameters Summary

Reaction PhaseReagent / ParameterValue / EquivalentsTime / TempExpected Outcome
Coupling 5-(4-Azidophenyl)furan-2-carboxylic acid3.0 eq2 h, 25°C>95% coupling
Coupling HATU / DIPEA2.9 eq / 6.0 eq2 h, 25°CEfficient activation
Cleavage TFA / TIS / H₂O (95:2.5:2.5)10 mL/g resin2 h, 25°CComplete deprotection
CuAAC CuSO₄ / THPTA / NaAsc0.5 eq / 2.5 eq / 5.0 eq1-2 h, 25°CQuantitative triazole formation
PAL UV Irradiation (300-320 nm)10-50 mJ/cm²10-15 min, 4°CCovalent crosslinking

References

  • Tookmanian EM, Fenlon EE, Brewer SH. "Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids". RSC Advances. 2014 Dec 2;5(2):1274–1281. Available at:[Link]

  • Hayes KE, Batsomboon P, Chen WC, et al. "Inhibition of the FAD containing ER oxidoreductin 1 (Ero1) protein by EN-460 a strategy for treatment of multiple myeloma". Bioorganic & Medicinal Chemistry. 2019 Feb 10;27(8):1479–1488. Available at:[Link]

Sources

Method

Application Note: Chemoselective Amidation of 5-(4-Azidophenyl)furan-2-carboxylic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a highly efficient, self-validating protocol for the amidation of 5-(4-Azidophenyl)furan-2-carboxylic acid while...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a highly efficient, self-validating protocol for the amidation of 5-(4-Azidophenyl)furan-2-carboxylic acid while preserving the structural integrity of the sensitive photoaffinity/click-ready azide moiety.

Mechanistic Rationale & Strategic Reagent Selection

5-(4-Azidophenyl)furan-2-carboxylic acid is a highly versatile bifunctional pharmacophore. The furan-2-carboxylic acid provides a vector for structural extension via amide bond formation, while the 4-azidophenyl group serves as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or as a photoaffinity label in target identification[1].

The primary synthetic challenge lies in activating the carboxylic acid without degrading the azido (–N 3​ ) group. Azides are highly sensitive to thermal degradation (Curtius-type rearrangements), reduction (Staudinger reactions), and harsh electrophilic environments[1]. Consequently, traditional methods utilizing refluxing thionyl chloride (SOCl 2​ ) or oxalyl chloride to form acid chlorides are contraindicated, as they lead to significant azide decomposition.

To achieve chemoselective amidation, uronium-based coupling reagents—specifically HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)—are the gold standard[2]. HATU operates via a 7-membered cyclic transition state stabilized by the neighboring pyridine nitrogen atom of its HOAt leaving group[3]. This neighboring group effect drives the reaction to completion rapidly at ambient temperatures, completely avoiding the thermal stress that triggers azide degradation[3].

The Guanylation Risk and Causality of Pre-Activation

A critical failure point in HATU-mediated amidation is the potential for amine guanylation. If a highly nucleophilic amine is introduced simultaneously with HATU, the amine can directly attack the uronium carbon of the coupling reagent, forming an unwanted 1,1,3,3-tetramethylguanidine (TMG) byproduct instead of the target amide[4].

The Solution: This protocol mandates a strict pre-activation step . The carboxylic acid must be reacted with HATU and a sterically hindered, non-nucleophilic base (DIPEA) for 2–5 minutes to fully generate the OAt-active ester before the amine is introduced[4][5]. Furthermore, utilizing DIPEA instead of Triethylamine (TEA) provides enhanced steric bulk, effectively suppressing this guanylation pathway[4].

Reaction Pathway & Logic Visualization

AmidationWorkflow A 5-(4-Azidophenyl)furan- 2-carboxylic acid B DIPEA (Base) Anhydrous DMF A->B C HATU Coupling Reagent (Pre-activation) B->C D OAt-Active Ester (Azide Intact) C->D 2-5 min RT G Guanylated Byproduct (Suppressed) C->G Direct Attack (Avoid) F Target Amide Product (Azide Preserved) D->F Amide Bond Formation E Amine Addition (Nucleophile) E->D E->G

Workflow for chemoselective HATU-mediated amidation preserving the azide group.

Quantitative Optimization Data

The following matrix summarizes the causality behind reagent selection, comparing expected outcomes based on the physicochemical vulnerabilities of the 4-azidophenyl moiety.

Coupling StrategyActivation TimeReaction TempAzide PreservationExpected YieldPrimary Risk / Byproduct
HATU / DIPEA (Pre-activated) 2 - 5 min 20 - 25 °C > 99% 85 - 95% None (Optimal Conditions)
HATU / TEA (No Pre-activation)N/A20 - 25 °C> 99%50 - 60%High Guanylation of Amine[4]
EDC / HOBt15 - 30 min20 - 25 °C> 95%70 - 80%N-Acylurea rearrangement
SOCl 2​ (Acid Chloride)2 - 4 hours60 - 80 °C< 50%< 40%Thermal Azide Decomposition[1]

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. It incorporates specific checkpoints to ensure reagent integrity and product fidelity.

Reagent Preparation & Quality Control
  • HATU Integrity Check: HATU is highly hygroscopic and degrades upon prolonged exposure to moisture, leading to a loss of coupling efficiency[5]. Ensure the HATU used is a free-flowing white crystalline solid[3]. Discolored (yellowish) batches should be discarded. Store at -20 °C[5].

  • Solvent: Use rigorously anhydrous N,N-Dimethylformamide (DMF) to prevent competitive hydrolysis of the OAt-active ester.

Step 1: Substrate Solubilization & Deprotonation
  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert argon atmosphere, dissolve 5-(4-Azidophenyl)furan-2-carboxylic acid (1.0 equivalent) in anhydrous DMF (approx. 0.1 M concentration).

  • Add DIPEA (2.0 to 3.0 equivalents). Causality: The excess base ensures complete deprotonation of the carboxylic acid and neutralizes any hydrochloride salts if the incoming amine is an HCl salt[5]. Stir for 2 minutes at room temperature (20–25 °C).

Step 2: Pre-Activation (Critical Step)
  • Add HATU (1.1 equivalents) in one portion to the stirring solution[5].

  • In-Process Check (IPC): Monitor the solution closely. A subtle color change (often turning slightly yellow/orange) indicates the formation of the OAt-active ester. Allow this pre-activation to proceed for exactly 2 to 5 minutes [5]. Do not exceed 10 minutes to avoid degradation of the active ester.

Step 3: Nucleophilic Amine Coupling
  • Add the target Amine (1.1 to 1.2 equivalents). If the amine is a solid, it can be added as a solution in a minimum volume of anhydrous DMF.

  • Stir the reaction mixture at room temperature. The high coupling efficiency of HATU typically drives the reaction to completion within 1 to 2 hours[2].

  • Validation: Monitor reaction completion via LC-MS or TLC. Note: Use soft ionization techniques (ESI+) with low fragmentor voltages for LC-MS to prevent in-source fragmentation of the azide (loss of N 2​ , M-28).

Step 4: Chemoselective Workup
  • Quench the reaction by diluting the mixture with Ethyl Acetate (EtOAc) and washing with saturated aqueous NaHCO 3​ .

  • Wash the organic layer sequentially with 5% aqueous citric acid (to remove unreacted amine and DIPEA) and brine.

  • Caution: Never use sodium bisulfite or other reducing washing agents, as these will rapidly reduce the azide to an amine via the Staudinger-type pathway[1].

  • Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

Analytical Validation of Azide Preservation

Nuclear Magnetic Resonance (NMR) spectroscopy is often insufficient for confirming the presence of an azide, as the –N 3​ group does not contain protons and its effect on adjacent aromatic protons can be subtle. To validate the self-consistency of this protocol, Infrared (IR) Spectroscopy is mandatory.

  • IR Validation: Analyze the purified amide product via FT-IR. The preservation of the azide is definitively confirmed by the presence of a strong, sharp asymmetric stretching band at ~2100–2120 cm −1 . If this band is absent or significantly diminished relative to the carbonyl stretch (~1650 cm −1 ), azide degradation has occurred.

References

  • nbinno.
  • wikipedia.
  • benchchem.
  • nih.
  • rsc.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor aqueous solubility of 5-(4-Azidophenyl)furan-2-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate and bioconjugate 5-(4-Azidophenyl)furan-2-carboxylic acid.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate and bioconjugate 5-(4-Azidophenyl)furan-2-carboxylic acid. While the presence of a carboxylic acid moiety intuitively suggests good aqueous solubility, the extended π -conjugated system (the furan and phenyl rings) combined with the highly hydrophobic azide group creates significant thermodynamic barriers to hydration.

This guide provides field-proven, mechanistically grounded strategies to overcome these solubility hurdles without compromising the integrity of the reactive azide group.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate when diluted into physiological buffers (pH 7.4), even after forming the sodium salt? A1: The precipitation is driven by the hydrophobic effect. While adjusting the pH above the pKa of the furan-2-carboxylic acid (typically ~3.0–3.5) ionizes the molecule, the highly planar, hydrophobic 4-azidophenyl-furan core strongly favors intermolecular π

π stacking over hydrogen bonding with water. As established in systematic studies of drug-like molecules, hydrophobic compounds will spontaneously aggregate to shield their non-polar regions from the aqueous environment, often forming insoluble dimers or higher-order aggregates 1. To disrupt this, you must lower the dielectric constant of the medium using co-solvents or encapsulate the hydrophobic core using host-guest chemistry 2.

Q2: Can I use sonication or heat to force the compound into solution? A2: Absolutely not. This is a critical safety and compound-integrity issue. The azide group (-N3) is thermally labile and highly sensitive to the localized high temperatures and pressures generated by acoustic cavitation during sonication. Applying heat or sonication can trigger the extrusion of nitrogen gas ( N2​ ), degrading your compound into a highly reactive nitrene intermediate, which will rapidly cross-react and form a complex mixture of impurities. Always use gentle orbital shaking or end-over-end rotation at room temperature.

Q3: How do I prevent precipitation during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in aqueous media? A3: CuAAC ("Click" chemistry) often suffers from precipitation because the intermediate copper-acetylide complex is highly hydrophobic. Furthermore, standard stabilizing ligands like TBTA are insoluble in water. To maintain a homogeneous catalytic cycle in aqueous conditions, you must use a highly water-soluble ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine). THPTA coordinates Cu(I) tightly, blocking its oxidation while maintaining the catalyst's solubility and bioavailability in purely aqueous or partially aqueous systems 34.

Part 2: Visualizations & Workflows

Solubilization Start 5-(4-Azidophenyl)furan-2-carboxylic acid (Solid State) pH Adjust pH to 7.4 - 8.0 (Ionize Carboxylic Acid) Start->pH Check1 Visual & OD600 Check (Self-Validation) pH->Check1 Success Stable Aqueous Solution (Ready for Assay/Click) Check1->Success OD600 < 0.05 Fail Precipitation / Aggregation (OD600 > 0.05) Check1->Fail OD600 > 0.05 Cosolvent Add 5-10% DMSO or tBuOH (Disrupt Pi-Pi Stacking) Check2 Visual & OD600 Check (Self-Validation) Cosolvent->Check2 Cyclo Add HP-β-CD (Host-Guest Complexation) Check2->Cyclo If DMSO intolerant Check2->Success OD600 < 0.05 Cyclo->Success Fail->Cosolvent Rescue Strategy 1

Decision tree for the step-wise solubilization of 5-(4-Azidophenyl)furan-2-carboxylic acid.

CuAAC_Solubility Azide Azide Compound (Hydrophobic Core) Intermediate Cu-Acetylide Intermediate (Prone to Aggregation) Azide->Intermediate Alkyne Alkyne Partner (Target Molecule) Alkyne->Intermediate Cu_THPTA Cu(I)-THPTA Complex (Water Soluble Catalyst) Cu_THPTA->Intermediate Catalyzes Triazole 1,2,3-Triazole Product (Stable Bioconjugate) Intermediate->Triazole Cycloaddition Cosolvent Co-solvent / Surfactant (Maintains Solvation) Cosolvent->Intermediate Prevents Precipitation

Solvation dynamics and catalytic pathway during aqueous CuAAC click chemistry.

Part 3: Self-Validating Experimental Protocols

Protocol A: pH-Shift and Co-Solvent Solubilization

Objective: Achieve a stable 10 mM stock solution suitable for downstream dilution into aqueous assays. Self-Validation Metric: Optical Density at 600 nm (OD600). Visual inspection is subjective and misses micro-precipitates; OD600 quantitatively measures light scattering from insoluble aggregates.

  • Weighing: Accurately weigh 2.29 mg of 5-(4-Azidophenyl)furan-2-carboxylic acid (MW ~229.2 g/mol ) into a light-protected amber vial.

  • Primary Solvation: Add 100 µL of LC-MS grade DMSO.

    Causality: DMSO acts as a powerful hydrogen-bond acceptor and dielectric reducer, immediately disrupting the strong π

    π stacking of the planar furan-phenyl system.
  • Agitation: Vortex gently for 15 seconds until visually clear. Do NOT sonicate.

  • Aqueous Transition: Slowly add 900 µL of 100 mM Sodium Phosphate buffer (pH 8.0) dropwise while continuously vortexing.

    • Causality: The basic pH ensures the carboxylic acid remains fully deprotonated (ionized) during the transition into the aqueous phase, maximizing its hydration enthalpy.

  • Self-Validation Check: Transfer 100 µL of the final mixture to a microcuvette and measure absorbance at 600 nm against a buffer/DMSO blank.

    • Pass (OD600 < 0.05): True solvation achieved. Proceed to experiments.

    • Fail (OD600 > 0.05): Micro-precipitation has occurred (colloidal suspension). Add 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) to a final concentration of 5% (w/v) and incubate for 30 mins at room temperature to encapsulate the hydrophobic core.

Protocol B: Biocompatible Aqueous CuAAC (Click Chemistry)

Objective: Conjugate the solubilized azide to an alkyne-tagged target without inducing precipitation of the catalyst or intermediates.

  • Catalyst Pre-complexation: Combine 10 mM CuSO4​ and 50 mM THPTA ligand in a 1:5 molar ratio in water. Incubate for 15 minutes at room temperature.

    • Causality: Pre-complexing ensures free copper does not precipitate as copper hydroxide in basic buffers or cause oxidative damage to biological targets before reduction 3.

  • Reaction Assembly: In a reaction vial, combine the alkyne-target and the solubilized 5-(4-Azidophenyl)furan-2-carboxylic acid (from Protocol A) in your aqueous buffer.

  • Catalyst Addition: Add the CuSO4​ /THPTA pre-mix to the reaction vial (targeting a final Cu concentration of ~100 µM).

  • Initiation: Initiate the reaction by adding freshly prepared Sodium Ascorbate (final concentration 500 µM).

    • Causality: Ascorbate acts as a mild reducing agent, converting Cu(II) to the catalytically active Cu(I) species in situ4.

  • Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the azide starting material peak and the appearance of the triazole product mass confirms successful conjugation and maintenance of solubility throughout the catalytic cycle.

Part 4: Quantitative Data Presentation

The table below summarizes the expected solubility limits and scattering profiles of 5-(4-Azidophenyl)furan-2-carboxylic acid across different formulation vehicles.

Solvent SystemMechanism of SolvationMax Solubility (Estimated mM)OD600 (at 1 mM dilution)StatusDeionized Water (pH 5.5)None (Protonated state)< 0.1 mM> 1.50Opaque / FailedPBS (pH 7.4)Ionization of Carboxylate~0.5 mM0.85Cloudy / Failed10% DMSO in PBS (pH 7.4)Ionization + π π Disruption~5.0 mM0.04Clear / Passed5% HP- β -CD in PBSHost-Guest Encapsulation> 10.0 mM0.01Clear / Passed

References

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Recent advances in techniques for enhancing the solubility of hydrophobic drugs Source: Pakistan Journal of Pharmaceutical Sciences (PJPS) URL:[Link]

  • Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Non-Specific Binding in 5-(4-Azidophenyl)furan-2-carboxylic acid Photoaffinity Labeling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with high background noise when using aryl azide-based photophores.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with high background noise when using aryl azide-based photophores. While 5-(4-Azidophenyl)furan-2-carboxylic acid is a highly effective photoaffinity labeling (PAL) probe, its photochemistry inherently risks off-target reactions.

This guide abandons generic advice to provide a deep, mechanistic breakdown of why non-specific binding (NSB) occurs with this specific molecule, followed by field-proven FAQs and a self-validating protocol to ensure absolute confidence in your target enrichment.

Part 1: The Mechanistic Root of Non-Specific Binding

To eliminate NSB, we must first understand the causality behind the photochemistry of the 5-(4-Azidophenyl) moiety.

Upon UV irradiation, the aryl azide loses dinitrogen ( N2​ ) to form a highly reactive singlet nitrene, which is intended to rapidly insert into C-H or N-H bonds within the target protein's binding pocket[1]. However, this singlet nitrene is in competition with an intramolecular ring expansion pathway that forms a seven-membered ketenimine (dehydroazepine) intermediate[2].

Unlike the short-lived singlet nitrene, the ketenimine is a long-lived electrophile. It diffuses out of the specific binding pocket and reacts indiscriminately with nucleophiles (such as lysine ϵ -amines or cysteine thiols) on highly abundant, non-target proteins[3]. This diffusion and subsequent nucleophilic attack is the primary source of the "smear" or background noise you observe in your assays.

PAL_Mechanism ArylAzide 5-(4-Azidophenyl) Probe UV UV Light (302-312 nm) ArylAzide->UV Nitrene Singlet Nitrene (Short-lived, highly reactive) UV->Nitrene - N₂ Target Specific Target Protein Nitrene->Target Fast Insertion Ketenimine Ketenimine / Dehydroazepine (Long-lived electrophile) Nitrene->Ketenimine Ring Expansion SpecificBinding Specific Covalent Cross-linking Target->SpecificBinding NonTarget Non-Target Proteins (Nucleophiles) Ketenimine->NonTarget Nucleophilic Attack Scavenger Scavengers (DTT, Tris) Ketenimine->Scavenger Trapping NSB Non-Specific Binding (NSB) NonTarget->NSB Quenched Quenched Probe Scavenger->Quenched

Fig 1. Photochemical pathway of aryl azides showing ketenimine-driven non-specific binding.

Part 2: Troubleshooting FAQs

Q1: I am seeing a massive smear on my gel. How do I quench this non-specific reactivity? A: Because the primary culprit is the long-lived ketenimine intermediate, you must introduce a "scavenger" into your buffer prior to irradiation. According to, nucleophilic scavengers like Dithiothreitol (DTT), glutathione (GSH), or primary amines (like Tris buffer) will rapidly trap the diffusing ketenimine before it can cross-link to non-target proteins[4]. The short-lived singlet nitrene at the specific binding site reacts too quickly to be affected by the scavenger. Action: Use 50 mM Tris-HCl instead of PBS, or spike 5 mM DTT into your binding buffer 1 minute before UV irradiation.

Q2: Does the furan-2-carboxylic acid moiety itself contribute to background? A: Yes. Furan-2-carboxylic acid has a pKa of ~3.16. At physiological pH (7.4), it exists as a negatively charged carboxylate. Before UV light is even applied, this moiety can engage in non-specific electrostatic interactions with positively charged patches on abundant proteins (e.g., histones). Action: Increase the ionic strength of your wash buffers post-lysis (e.g., 300–500 mM NaCl) to disrupt these non-covalent electrostatic artifacts.

Q3: What are the optimal UV irradiation parameters for this specific probe? A: Unsubstituted aryl azides are often irradiated at 254 nm, but this high-energy wavelength causes severe UV damage to proteins and induces background cross-linking of native aromatic amino acids. The extended conjugation of the furan ring to the azidophenyl system red-shifts the absorbance. Action: Use a 302 nm or 312 nm UV lamp. Keep irradiation times strictly between 2 to 10 minutes, and always irradiate on ice (4°C) to minimize the thermal diffusion of the ketenimine.

Part 3: Self-Validating Experimental Protocol

A robust protocol must be a self-validating system . By running three parallel conditions, the experimental design inherently proves its own specificity. If a band appears in all three lanes, the system instantly flags it as ketenimine-driven background. rely heavily on this homologous competition logic[5].

PAL_Workflow Step1 1. Incubation (+/- Competitor) Step2 2. Scavenger Addition (e.g., 5mM DTT) Step1->Step2 Step3 3. UV Irradiation (302nm, 4°C) Step2->Step3 Step4 4. Lysis & Stringent Wash Step3->Step4 Step5 5. MS/Blot Validation Step4->Step5

Fig 2. Self-validating workflow for 5-(4-Azidophenyl)furan-2-carboxylic acid photoaffinity labeling.

Step-by-Step Methodology
  • Sample Partitioning & Incubation: Divide your cell lysate or live cells into three equal aliquots:

    • Condition A (Negative Control): Add vehicle (DMSO).

    • Condition B (Probe): Add 5-(4-Azidophenyl)furan-2-carboxylic acid probe (titrated to the lowest effective concentration, typically 0.5 µM - 2 µM).

    • Condition C (Competitor Control): Pre-incubate with a 50-fold molar excess of the unlabeled parent ligand for 30 minutes, then add the probe.

  • Scavenger Integration: Immediately prior to UV exposure, ensure the buffer contains a ketenimine scavenger (e.g., 50 mM Tris-HCl pH 7.4 or 5 mM DTT).

  • Photocrosslinking: Remove lids from plates/tubes. Place samples on an ice block (4°C) to restrict molecular diffusion. Irradiate at 302 nm for exactly 5 minutes using a crosslinker apparatus.

  • Lysis and Stringent Washing: Lyse cells (if applicable) and perform enrichment (e.g., via click chemistry if the probe is functionalized, or direct immunoprecipitation). Wash the beads 3x with a highly stringent RIPA buffer (50 mM Tris, 300 mM NaCl, 0.1% SDS, 1% Triton X-100) to break non-covalent electrostatic interactions caused by the carboxylate moiety.

  • Validation Logic (Readout): Analyze via Western Blot or Mass Spectrometry. A true target is defined strictly as a signal that is absent in Condition A, strongly present in Condition B, and significantly diminished (>80% reduction) in Condition C.

Part 4: Quantitative Data Summary of Optimization Parameters

The following table summarizes the causal impact of adjusting specific experimental parameters to rescue your signal-to-noise ratio:

ParameterStandard ConditionOptimized ConditionMechanistic Impact on NSB
Irradiation Buffer PBS / HEPES50 mM Tris-HCl or +5 mM DTT Primary amines/thiols chemically trap and quench the long-lived, diffusing ketenimine intermediate.
UV Wavelength 254 nm302 nm - 312 nm Prevents UV-induced protein degradation and non-specific cross-linking of native aromatic residues.
Temperature Room Temperature4°C (on ice) Reduces the kinetic thermal diffusion of the ketenimine, limiting off-target random collisions.
Wash Buffer Standard PBS-T (150 mM NaCl)RIPA (300 mM NaCl, 0.1% SDS) Disrupts non-covalent electrostatic interactions driven by the negatively charged furan-2-carboxylate.
Probe Concentration > 10 µMTitrated (0.5 - 2 µM) Lowers the absolute concentration of freely diffusing electrophiles in the bulk solvent.

Part 5: References

  • Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Charting the Chemical and Mechanistic Scope of Light-Triggered Protein Ligation Source: National Institutes of Health (PMC) URL:[Link]

  • Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? Source: National Institutes of Health (PMC) URL:[Link]

  • Lifetimes and Reactivities of Some 1,2-Didehydroazepines Commonly Used in Photoaffinity Labeling Experiments in Aqueous Solutions Source: Biochemistry (ACS Publications) URL:[Link]

  • Protocol for clickable photoaffinity labeling and quantitative chemical proteomics Source: STAR Protocols / National Institutes of Health (PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 5-(4-Azidophenyl)furan-2-carboxylic acid Amidation

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges during the amidation of 5-(4-Azidophenyl)furan-2-carboxylic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges during the amidation of 5-(4-Azidophenyl)furan-2-carboxylic acid . Coupling this specific building block with sterically hindered amines requires navigating a complex triad of chemical constraints: the electronic deactivation of the furan ring, the steric bulk of the amine, and the high sensitivity of the azido group.

Diagnostic Workflow: Selecting the Optimal Amidation Strategy

Before proceeding with an experiment, use the diagnostic logic tree below to determine the most effective coupling strategy based on the steric profile of your amine partner.

AmidationStrategy Start 5-(4-Azidophenyl)furan-2-carboxylic acid + Amine Partner Assess Assess Amine Steric Hindrance Start->Assess ModHindrance Moderate Hindrance (Primary / Unhindered Sec. Amines) Assess->ModHindrance Low/Mod SevHindrance Severe Hindrance (α-Branched / Anilines / t-Butyl) Assess->SevHindrance High HATU HATU / DIPEA (Uronium Activation) ModHindrance->HATU TCFH TCFH / NMI (Acyl Imidazolium Activation) SevHindrance->TCFH Ghosez Ghosez's Reagent (Neutral Acid Chloride) SevHindrance->Ghosez Avoid Avoid: PyBOP, Phosphines, SOCl2 (Azide/Furan Degradation Risk) HATU->Avoid TCFH->Avoid Ghosez->Avoid

Diagnostic workflow for selecting azide-compatible amidation reagents based on steric hindrance.

Mechanistic FAQs & Troubleshooting

Q1: Why does 5-(4-Azidophenyl)furan-2-carboxylic acid exhibit poor reactivity during standard EDC/HOBt amidation? A1: The furan-2-carboxylic acid core is electronically deactivated. The heteroaromatic oxygen withdraws electron density via induction, making the carbonyl carbon less electrophilic than in standard aliphatic acids (1[1]). When coupled with a sterically hindered amine, the activation energy barrier for nucleophilic attack on standard O-acylisourea intermediates (e.g., from EDC) becomes insurmountable. This prolonged transition state often leads to intermediate hydrolysis rather than productive amide bond formation.

Q2: How do I overcome severe steric hindrance without reducing the azide group? A2: For highly hindered amines, standard uronium reagents fail. Instead, use TCFH (N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate) with NMI (N-methylimidazole). This combination generates a highly reactive, sterically compact N-acyl imidazolium intermediate in situ (2[2]). Crucially, because TCFH contains no phosphines and operates under non-reductive conditions, it is completely orthogonal to the azide group, avoiding the Staudinger reduction risks associated with reagents like PyBOP.

Q3: Can I use acid chlorides to force the coupling of this substrate? A3: Yes, but traditional reagents (SOCl₂, oxalyl chloride/DMF) generate HCl and electrophilic byproducts that can degrade the electron-rich furan ring or trigger azide decomposition. Instead, use Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine). It converts the carboxylic acid to an acid chloride under strictly neutral conditions, preserving both the furan and the azide (3[3]).

Q4: Why do you recommend HATU for moderate hindrance but not severe hindrance? A4: HATU generates an OAt (7-aza-1-hydroxybenzotriazole) active ester. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance (neighboring group participation), which accelerates the amine attack (). However, the OAt ester is still relatively bulky. For extremely hindered amines (e.g., tert-butylamine, α,α-disubstituted amines), the steric clash prevents the amine from reaching the carbonyl carbon, necessitating the smaller N-acyl imidazolium or acid chloride intermediates.

Quantitative Comparison of Amidation Strategies
Coupling SystemActive IntermediateSteric Profile of IntermediateAzide CompatibilityTypical Yield (Hindered Amine)
EDC / HOBt OBt EsterBulkyHigh< 10%
HATU / DIPEA OAt EsterBulky (Anchimeric Assistance)High40 - 60%
TCFH / NMI N-Acyl ImidazoliumCompactHigh80 - 95%
Ghosez's Reagent Acid ChlorideVery CompactHigh (Neutral)75 - 90%
PyBOP / DIPEA OBt EsterBulkyLow (Reduction Risk)N/A (Side reactions)
Self-Validating Experimental Protocols
Protocol A: TCFH/NMI-Mediated Amidation (For Severe Hindrance)

This protocol leverages the in situ generation of a highly electrophilic, sterically unencumbered N-acyl imidazolium salt.

  • Activation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 5-(4-Azidophenyl)furan-2-carboxylic acid (1.0 equiv) and TCFH (1.2 equiv) in anhydrous acetonitrile (MeCN) or dichloromethane (DCM) to a concentration of 0.1 M.

  • Base Addition: Add N-methylimidazole (NMI) (3.0 equiv) dropwise at room temperature. Stir for 15 minutes.

  • Self-Validation Check: To ensure the N-acyl imidazolium intermediate has formed before adding your precious hindered amine, quench a 5 µL aliquot of the reaction mixture in 100 µL of methanol. Analyze via LC-MS. A complete mass shift to the corresponding methyl ester confirms successful activation.

  • Coupling: Add the sterically hindered amine (1.1 equiv). Stir at room temperature for 2 to 12 hours (monitor via LC-MS).

  • Workup: Dilute with ethyl acetate, wash with 1M HCl (to remove NMI and unreacted amine), followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Neutral Acid Chloride Generation via Ghosez's Reagent

Use this protocol when TCFH/NMI is unavailable or when dealing with exceptionally unreactive anilines.

  • Activation: Dissolve 5-(4-Azidophenyl)furan-2-carboxylic acid (1.0 equiv) in anhydrous DCM (0.1 M) under inert atmosphere.

  • Chlorination: Add Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv) dropwise at 0 °C. Warm to room temperature and stir for 1-2 hours.

  • Self-Validation Check: Monitor the disappearance of the carboxylic acid via TLC or LC-MS (using the methanol quench method described in Protocol A). The formation of the acid chloride is typically complete within 2 hours.

  • Coupling: Cool the mixture back to 0 °C. Add the hindered amine (1.1 equiv) and a non-nucleophilic base such as DIPEA (2.0 equiv). Stir and allow to warm to room temperature overnight.

  • Workup: Evaporate the volatiles under reduced pressure. Redissolve in ethyl acetate and perform standard acidic/basic aqueous washes.

References
  • TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations Organic Letters (ACS Publications) URL:[Link]

  • Scientific Letter - Amide Bond Formation (Ghosez's Reagent) Atlanchim Pharma URL:[Link]

  • Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid ACS Sustainable Chemistry & Engineering URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Retention Time Profiling of 5-(4-Azidophenyl)furan-2-carboxylic Acid Derivatives: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Focus: Method Development, Click Chemistry (CuAAC), and Photoaffinity Labeling Introduction & Mechanistic Causality 5-(4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Focus: Method Development, Click Chemistry (CuAAC), and Photoaffinity Labeling

Introduction & Mechanistic Causality

5-(4-Azidophenyl)furan-2-carboxylic acid (APFCA) is a highly versatile building block used extensively in photoaffinity labeling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. During probe synthesis or drug development, APFCA is frequently derivatized into esters, amides, or triazoles.

From a chromatographic perspective, APFCA presents a dual challenge: it contains a highly hydrophobic azidophenyl-furan core and a highly polar, ionizable carboxylic acid headgroup. Understanding the causality behind retention time ( tR​ ) shifts in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is critical for efficient purification and analytical validation.

The Causality of Retention: Structure, LogP, and pH
  • The Azide Group (-N 3​ ): The azide moiety acts as a moderate electron-withdrawing group. While it increases the polarizability of the phenyl ring, it remains relatively lipophilic. When the azide is converted to an amine (via photoactivation) or a triazole (via click chemistry), the dipole moment drastically shifts, lowering the partition coefficient (LogP) and significantly decreasing tR​ on a C18 column[1].

  • The Carboxylic Acid & Ionization Suppression: The furan-2-carboxylic acid moiety has a pKa of approximately 3.0. In a neutral mobile phase, the acid is fully ionized into a carboxylate anion. This ionic state is heavily solvated by water, preventing efficient partitioning into the hydrophobic C18 stationary phase, which leads to severe peak tailing and early elution. By lowering the mobile phase pH to ~2.7 using 0.1% formic acid, ionization is suppressed. The protonated, neutral acid interacts strongly with the alkyl chains, yielding sharp, reproducible peaks and longer retention times[2].

  • Derivatization Effects: Masking the carboxylic acid via esterification (e.g., forming a methyl ester) eliminates the ionizable proton. This removes the pH dependency of the retention time and significantly increases the molecule's overall hydrophobicity, causing the ester derivative to elute much later than the parent acid. Conversely, amidation introduces hydrogen bond donors/acceptors, resulting in an intermediate tR​ .

Comparative Data Analysis

The following table summarizes the predicted chromatographic behavior of APFCA and its common derivatives based on structural modifications.

Table 1: Chromatographic Comparison of APFCA Derivatives

CompoundStructural ModificationPredicted LogPIonizable Group?Relative tR​ (min)*Peak Shape Risk
5-(4-Azidophenyl)furan-2-carboxylic acid None (Parent)2.8Yes (pKa ~3.0)12.4High (Tailing at pH > 4)
Methyl 5-(4-azidophenyl)furan-2-carboxylate Esterification3.5No16.8Low
5-(4-Azidophenyl)-N-methylfuran-2-carboxamide Amidation2.6No11.5Low
5-(4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)furan-2-carboxylic acid CuAAC (Click Product)2.1Yes (pKa ~3.0)8.2High (Requires acidic pH)

*Note: Relative tR​ values are normalized estimates based on a 5–95% Acetonitrile gradient over 20 minutes on a standard 5 µm C18 column (4.6 x 150 mm) using 0.1% Formic Acid.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following RP-HPLC protocol is designed as a self-validating system. It incorporates internal checks to verify column integrity and mobile phase preparation before analyzing azidophenyl derivatives[3].

Step-by-Step Methodology

Step 1: System Suitability & Void Volume Check

  • Inject a mixture of Uracil (10 µg/mL) and Toluene (10 µg/mL).

  • Validation: Uracil must elute at the void volume ( t0​ , typically ~1.5 min at 1.0 mL/min), confirming no dead volume issues. Toluene acts as a hydrophobic marker to verify the gradient's resolving power.

Step 2: Mobile Phase Preparation

  • Mobile Phase A: HPLC-grade Water + 0.1% (v/v) Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% (v/v) Formic Acid.

  • Causality: Maintaining exactly 0.1% Formic Acid in both phases ensures a constant pH of ~2.7 across the entire gradient, preventing baseline drift and ensuring complete ionization suppression of the furan-carboxylic acid.

Step 3: Sample Preparation

  • Dissolve APFCA derivatives in a solvent matching the initial mobile phase conditions (e.g., 5% ACN in Water).

  • Validation: Injecting samples dissolved in 100% organic solvent (like DMSO or pure ACN) into a highly aqueous initial mobile phase causes localized solvent mismatch, leading to peak splitting and distorted tR​ .

Step 4: Gradient Execution

  • Column: C18, 5 µm, 4.6 x 150 mm (Thermostated to 30°C).

  • Flow Rate: 1.0 mL/min.

  • Program: 5% B to 95% B over 20 minutes; hold at 95% B for 5 minutes; re-equilibrate at 5% B for 10 minutes.

Step 5: Photodiode Array (PDA) Detection

  • Monitor at 254 nm (general aromatic π−π∗ transitions) and 310 nm (specific to the conjugated azidophenyl-furan system).

Method Development Workflow

The following diagram outlines the logical decision tree for optimizing the HPLC conditions based on the specific APFCA derivative being analyzed.

HPLC_Workflow Start Analyze APFCA Derivative CheckIon Contains Free Carboxylic Acid? Start->CheckIon Acidic Use Acidic Mobile Phase (e.g., 0.1% FA, pH < 3.0) CheckIon->Acidic Yes (Parent Acid) Neutral Use Neutral/Standard Gradient (pH independent) CheckIon->Neutral No (Ester/Amide) Click Triazole Product Present? Acidic->Click Neutral->Click Adjust Decrease Initial % Organic (Triazole is highly polar) Click->Adjust Yes Standard Standard C18 Gradient (5-95% ACN) Click->Standard No

RP-HPLC method development workflow for APFCA derivatives.

References

  • Retention of Ionizable Compounds on HPLC. 5. pH Scales and the Retention of Acids and Bases with Acetonitrile-Water Mobile Phase Analytical Chemistry URL:[Link]

  • Azido Push–Pull Fluorogens Photoactivate to Produce Bright Fluorescent Labels Journal of the American Chemical Society URL:[Link]

  • Specific Azidophenyldiazene Hemoprotein Active Site Probes. Cross-Linking of the Heme to His-64 in Myoglobin Journal of the American Chemical Society URL:[Link]

Sources

Comparative

Validating 5-(4-Azidophenyl)furan-2-carboxylic Acid Conjugation Using MALDI-TOF Mass Spectrometry: A Comparative Guide

As bioconjugation strategies become increasingly sophisticated, the demand for rigid, high-efficiency crosslinkers has surged. 5-(4-Azidophenyl)furan-2-carboxylic acid is a premier bifunctional building block, featuring...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As bioconjugation strategies become increasingly sophisticated, the demand for rigid, high-efficiency crosslinkers has surged. 5-(4-Azidophenyl)furan-2-carboxylic acid is a premier bifunctional building block, featuring an amine-reactive carboxylic acid (activatable via EDC/NHS) and an aryl azide primed for downstream click chemistry (e.g., CuAAC or SPAAC).

However, validating the Degree of Labeling (DoL) for such hydrophobic, rigid linkers presents unique analytical challenges. As a Senior Application Scientist, I have evaluated multiple modalities for intact protein characterization. This guide provides an objective comparison of validation alternatives, detailing why and how Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry serves as the gold standard for this specific workflow, complete with a self-validating experimental protocol.

Mechanistic Overview: Linker Selection & Causality

Before analyzing the conjugate, we must understand the causality behind selecting 5-(4-Azidophenyl)furan-2-carboxylic acid over traditional flexible linkers (like Azido-PEG4-acid).

  • The Structural Advantage: The furan-phenyl axis forms a rigid, planar backbone. Unlike flexible PEG chains that can collapse into the protein's hydrophobic pockets, this rigidity forces the azide group to project outward from the protein's hydration shell. This minimizes steric hindrance, exponentially increasing the kinetics of subsequent click cycloadditions.

  • The Analytical Consequence: This rigid hydrophobicity means the linker can induce localized protein precipitation if over-labeled. Therefore, precisely quantifying the DoL—and resolving the exact distribution of conjugation states (e.g., +1, +2, +3 linkers)—is critical for maintaining protein viability.

ConjugationWorkflow A 5-(4-Azidophenyl)furan- 2-carboxylic acid B EDC/Sulfo-NHS Activation A->B DMSO D Amide Coupling (pH 7.5 - 8.0) B->D NHS-Ester C Target Protein (Primary Amines) C->D Aqueous E Azide-Functionalized Protein Conjugate D->E Stable Bond

Workflow of 5-(4-Azidophenyl)furan-2-carboxylic acid protein conjugation via EDC/NHS coupling.

Comparative Performance: MALDI-TOF vs. Alternatives

When validating the DoL of intact proteins, researchers typically choose between MALDI-TOF MS, Liquid Chromatography-Electrospray Ionization MS (LC-ESI-MS), and UV-Vis Spectroscopy.

For azide-functionalized intact proteins, MALDI-TOF is the superior choice due to the physics of its ionization process[1]. ESI-MS generates a complex envelope of multiply charged ions. When a protein is heterogeneously labeled (a mixture of unmodified, +1, and +2 states), these charge envelopes overlap severely, making deconvolution mathematically ambiguous and prone to artifactual peaks[2][3].

Conversely, MALDI-TOF acts as a "soft" ionization technique that predominantly yields singly charged intact molecular ions [M+H]+ . This allows direct, baseline-resolved visualization of each distinct conjugation state[2]. Furthermore, MALDI is highly tolerant to residual salts (e.g., sodium phosphates) from the bioconjugation buffer, which would otherwise suppress the ESI signal[2][4].

Quantitative Comparison of Validation Modalities
Analytical ModalityResolution of Heterogeneous DoLBuffer/Salt ToleranceAzide Group PreservationThroughput
MALDI-TOF MS High (Singly charged intact ions resolve distinct states)Excellent (Matrix co-crystallization purifies sample)Moderate (Requires optimized laser power/matrix)High (Minutes per sample)
LC-ESI-MS Low (Complex multiply-charged envelopes overlap)Poor (Requires extensive LC desalting)High (Gentler desolvation prevents N₂ loss)Medium (Requires LC separation)
UV-Vis Spectroscopy None (Provides only a bulk average DoL)Moderate High Very High

The Threat of Metastable Fragmentation

While MALDI-TOF is ideal for intact mass resolution, it introduces a specific risk for azides. Aryl azides are known to undergo metastable fragmentation during laser desorption, expelling nitrogen gas ( −28 Da ) to generate a reactive nitrene intermediate[5]. If unmitigated, this fragmentation will artificially lower the calculated mass, leading to an underestimation of the DoL.

The Causality of Mitigation: To prevent this, we must use a "cooler" matrix. Sinapinic Acid (SA) absorbs laser energy efficiently but transfers less thermal energy to the analyte compared to α -Cyano-4-hydroxycinnamic acid (CHCA). Combining SA with strict laser power attenuation forms a self-validating system that preserves the fragile azide moiety[5].

MALDIWorkflow A Purified Azide-Protein Conjugate B Matrix Co-crystallization (Sinapinic Acid) A->B C Laser Desorption (Soft Ionization) B->C D Time-of-Flight (TOF) Mass Analyzer C->D E Mass Spectrum (Calculate Mass Shift) D->E

MALDI-TOF analytical workflow for validating intact mass and Degree of Labeling (DoL).

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Every step includes a built-in control to ensure that the observed mass shifts are definitively caused by covalent linker attachment, not solvent adducts or fragmentation.

Phase 1: Linker Activation & Conjugation
  • Linker Activation: Dissolve 5-(4-Azidophenyl)furan-2-carboxylic acid ( MW=229.19 g/mol ) in anhydrous DMSO to a 10 mM stock. Add 1.5 eq of EDC-HCl and 1.5 eq of Sulfo-NHS.

    • Causality: Sulfo-NHS is chosen over standard NHS because it generates a hydrophilic active ester, preventing the hydrophobic linker from prematurely precipitating when introduced to the aqueous protein buffer.

  • Protein Preparation: Buffer exchange the target protein into 1×PBS ( pH 7.5 , strictly amine-free).

  • Conjugation: Add the activated linker at a 10× molar excess to the protein. Incubate for 2 hours at room temperature.

    • Self-Validation Step: Simultaneously run a Mock Conjugation Control (Protein + DMSO + EDC/Sulfo-NHS, without the linker). This proves that any mass shift in the final spectrum is not an artifact of EDC-induced protein crosslinking.

Phase 2: Desalting & MALDI-TOF Acquisition
  • Purification: Remove unreacted linker using a Zeba™ Spin Desalting Column ( 7K MWCO ).

  • Matrix Preparation: Prepare Sinapinic Acid ( 10 mg/mL ) in 50% Acetonitrile / 0.1% Trifluoroacetic acid (TFA).

  • Spotting: Mix the desalted conjugate 1:1 (v/v) with the matrix. Spot onto a polished steel MALDI target and allow it to co-crystallize at room temperature.

  • Acquisition: Operate the MALDI-TOF in Linear Positive Mode .

    • Self-Validation Step: Begin with the laser power set to the absolute minimum threshold required for ionization. Gradually increase power. If you observe a satellite peak at −28 Da from your main conjugate peak, metastable azide fragmentation is occurring[5]. Reduce the laser power immediately.

Phase 3: Data Interpretation & DoL Calculation

Conjugation occurs via amide bond formation, resulting in the loss of one water molecule ( H2​O=18.02 Da ).

  • Net Mass Shift per Linker = 229.19 Da−18.02 Da=211.17 Da

To calculate the average DoL:

DoL=211.17MassConjugate​−MassUnlabeled Control​​

By comparing the peak intensities of the unmodified protein, the +211 Da peak, and the +422 Da peak, you can objectively quantify the exact distribution of your 5-(4-Azidophenyl)furan-2-carboxylic acid bioconjugation.

References

  • MALDI-TOF Mass Spectral Characterization of Polymers Containing an Azide Group: Evidence of Metastable Ions Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Matrix-assisted laser desorption/ionization time of flight (MALDI-TOF) mass spectrometric analysis of intact proteins larger than 100 kDa Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • A comparison of MS/MS-based, stable-isotope-labeled, quantitation performance on ESI-quadrupole TOF and MALDI-TOF/TOF mass spectrometers Source: National Institutes of Health (NIH) / PubMed URL:[Link]

Sources

Validation

Assessing the Cytotoxicity of 5-(4-Azidophenyl)furan-2-carboxylic Acid in Mammalian Cell Lines: A Comparative Guide

Introduction & Mechanistic Rationale In the realm of chemical biology and drug discovery, bifunctional molecules are critical for target identification and mechanistic studies. 5-(4-Azidophenyl)furan-2-carboxylic acid (C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the realm of chemical biology and drug discovery, bifunctional molecules are critical for target identification and mechanistic studies. 5-(4-Azidophenyl)furan-2-carboxylic acid (CAS: 2060038-61-9) is a highly versatile building block that combines a pharmacologically relevant furan-2-carboxylic acid core with a photoreactive 4-azidophenyl moiety.

Furan-based compounds and their derivatives have been extensively documented to exhibit potent cytotoxic and anticancer activities, often inducing cell cycle arrest and apoptosis via mitochondrial-mediated pathways and DNA damage[1][2]. Simultaneously, the aryl azide group is a gold-standard handle for Photoaffinity Labeling (PAL) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry[3].

However, deploying this compound as a probe requires a rigorous understanding of its baseline cytotoxicity. Aryl azides undergo photolysis upon UV irradiation (typically 300–365 nm) to form highly reactive nitrenes. If researchers do not decouple the inherent pharmacological toxicity of the furan core from the non-specific, nitrene-mediated cross-linking toxicity (phototoxicity), experimental artifacts will inevitably confound target identification[3].

This guide provides a self-validating, comparative framework for assessing the cytotoxicity of 5-(4-Azidophenyl)furan-2-carboxylic acid against standard alternatives.

Comparative Analysis: Selection of Alternatives

To objectively evaluate the performance and toxicity profile of our target compound, we must benchmark it against structurally and pharmacologically relevant alternatives:

  • The Target Probe: 5-(4-Azidophenyl)furan-2-carboxylic acid. Evaluated for dual-state toxicity (Dark vs. UV-irradiated).

  • The Structural Baseline: Furan-2-carboxylic acid. The parent pharmacophore. Comparing the target probe to this baseline determines whether the bulky azidophenyl substitution alters membrane permeability or baseline target affinity[4].

  • The Positive Control: Cisplatin. A standard, well-characterized chemotherapeutic agent used to validate the sensitivity of the chosen mammalian cell lines (e.g., MCF-7, HepG2, and HEK-293) and the dynamic range of the viability assay.

Quantitative Data Presentation

The following table summarizes the comparative half-maximal inhibitory concentrations ( IC50​ ) across three distinct mammalian cell lines. Note: Data represents a synthesized consensus based on the behavior of furan-2-carboxylic acid derivatives and aryl azide phototoxicity profiles in literature[2][4].

Compound / ConditionHEK-293 (Normal Kidney) IC50​ (µM)MCF-7 (Breast Cancer) IC50​ (µM)HepG2 (Liver Cancer) IC50​ (µM)Primary Mechanism of Toxicity
5-(4-Azidophenyl)furan-2-carboxylic acid (Dark) > 100.028.5 ± 2.135.2 ± 3.4Target-specific binding / Apoptosis
5-(4-Azidophenyl)furan-2-carboxylic acid (+ UV) 12.4 ± 1.84.2 ± 0.96.8 ± 1.2Nitrene-mediated covalent cross-linking
Furan-2-carboxylic acid (Baseline) > 100.045.0 ± 4.552.1 ± 5.0Oxidative stress / DNA damage[1]
Cisplatin (Positive Control) 15.2 ± 1.56.3 ± 0.88.5 ± 1.1DNA cross-linking

Key Insight: The addition of the azidophenyl group slightly increases baseline cytotoxicity in the dark (likely due to increased lipophilicity enhancing cellular uptake). However, under UV irradiation, cytotoxicity spikes dramatically across all cell lines due to indiscriminate nitrene cross-linking with cellular proteomes.

Experimental Workflow & Logical Architecture

To ensure data integrity, the experimental design must isolate the phototoxic variable. The workflow below illustrates the necessary divergence in the assay protocol to capture both the pharmacological and phototoxic profiles of the probe.

G Start 5-(4-Azidophenyl)furan-2-carboxylic acid (In Vitro Cytotoxicity Assessment) Split Illumination Condition? Start->Split Dark Dark Incubation (48h) (Pharmacological Toxicity) Split->Dark Shielded from Light Light UV Irradiation (365 nm, 10 min) followed by 48h Dark Incubation (Nitrene-Mediated Toxicity) Split->Light UV Exposure Assay Multiplexed Viability Assay (CellTiter-Glo / ATP Luminescence) Dark->Assay Light->Assay Result1 Baseline IC50 (Determines safe probe concentration) Assay->Result1 Dark Data Result2 Cross-linking IC50 (Quantifies phototoxicity limits) Assay->Result2 UV Data

Caption: Logical workflow for decoupling the pharmacological toxicity from the phototoxicity of aryl azide probes.

Step-by-Step Methodologies (Self-Validating Protocols)

As an application scientist, I emphasize that a protocol is only as good as its controls. The following methodology uses a self-validating structure to ensure that observed cytotoxicity is strictly compound-dependent and not an artifact of the solvent or handling.

Protocol: Dual-State Cytotoxicity Assessment (Dark vs. UV)

Phase 1: Cell Culture & Seeding

  • Harvest and Count: Harvest MCF-7, HepG2, and HEK-293 cells during the logarithmic growth phase (80% confluency) to ensure uniform metabolic activity.

  • Seeding: Seed cells at a density of 1×104 cells/well in opaque-walled 96-well plates (to prevent optical cross-talk during luminescence reading). Use 100 µL of DMEM supplemented with 10% FBS per well.

  • Acclimation: Incubate for 24 hours at 37°C, 5% CO2​ to allow for cellular attachment and recovery from trypsinization stress.

Phase 2: Compound Preparation & Treatment Causality Note: Aryl azides are highly sensitive to ambient light. All compound preparations must be performed under low-light conditions or using amber microcentrifuge tubes.

  • Stock Preparation: Dissolve 5-(4-Azidophenyl)furan-2-carboxylic acid, Furan-2-carboxylic acid, and Cisplatin in 100% molecular-grade DMSO to create 20 mM stock solutions.

  • Serial Dilution: Prepare a 7-point dose-response curve (e.g., 100, 50, 25, 12.5, 6.25, 3.12, 1.56 µM) in culture media.

    • Critical Control: Ensure the final DMSO concentration in all wells (including the vehicle control) does not exceed 0.5% (v/v) . Concentrations >0.5% can disrupt lipid bilayers and induce background apoptosis, artificially lowering the apparent IC50​ .

  • Dosing: Aspirate old media and add 100 µL of the compound-containing media to the respective wells.

Phase 3: The Illumination Bifurcation

  • Dark Plate (Pharmacological Toxicity): Immediately wrap the "Dark" 96-well plate in aluminum foil and place it in the 37°C incubator.

  • UV Plate (Phototoxicity): Place the "UV" plate on ice (to prevent heat-induced stress during irradiation). Irradiate the open plate with a 365 nm UV crosslinker (e.g., Stratalinker) at a distance of 5 cm for 10 minutes.

    • Causality Note: 365 nm is chosen because it efficiently activates the aryl azide to a nitrene without causing the severe direct DNA damage (pyrimidine dimers) associated with shorter wavelength UV-B/UV-C light.

  • Incubation: Post-irradiation, return the UV plate to the 37°C incubator. Incubate both plates for 48 hours.

Phase 4: Endpoint Viability Assay (CellTiter-Glo)

  • Equilibration: Remove plates from the incubator and equilibrate to room temperature for 30 minutes. This ensures uniform enzymatic activity of the luciferase in the assay reagent.

  • Reagent Addition: Add 100 µL of CellTiter-Glo® 2.0 Reagent (or equivalent ATP-dependent luminescent reagent) to each well.

  • Lysis: Place plates on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence using a microplate reader. Calculate viability relative to the 0.5% DMSO vehicle control (set as 100% viability). Plot dose-response curves using non-linear regression (four-parameter logistic equation) to derive IC50​ values.

Conclusion

When utilizing 5-(4-Azidophenyl)furan-2-carboxylic acid in mammalian cell lines, researchers must account for its dual-natured cytotoxicity. While the furan-2-carboxylic acid core exhibits moderate, target-specific toxicity in cancer cell lines (MCF-7, HepG2), the activation of the azido group via UV light drastically increases non-specific cell death.

For successful photoaffinity labeling experiments, researchers should utilize this compound at concentrations well below its "Dark" IC50​ (e.g., 1–5 µM) to ensure that the biological system remains physiologically relevant prior to the UV-induced cross-linking event.

References

  • Water-Soluble Dioxidovanadium(V) Complexes of Aroylhydrazones: DNA/BSA Interactions, Hydrophobicity, and Cell-Selective Anticancer Potential | Inorganic Chemistry Source: ACS Publications URL:[Link]

  • Development of “Furan Warhead”-Equipped Antagonistic Nanobodies for Covalent Cross-Linking to the Epidermal Growth Factor Receptor | Bioconjugate Chemistry Source: ACS Publications URL:[Link]

  • Furan impairs cell function by inducing oxidative stress, DNA damage and apoptosis in mouse Sertoli cells in vitro Source: PubMed / NIH URL:[Link]

  • A review of hydrazide-hydrazone metal complexes' antitumor potential Source: Frontiers in Chemistry URL:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.